molecular formula C13H26N2O2 B582312 (R)-1-Boc-2-Isobutylpiperazine CAS No. 1217599-13-7

(R)-1-Boc-2-Isobutylpiperazine

Cat. No.: B582312
CAS No.: 1217599-13-7
M. Wt: 242.363
InChI Key: WXGGVOBNOVOVAM-LLVKDONJSA-N
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Description

(R)-1-Boc-2-Isobutylpiperazine is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGVOBNOVOVAM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660011
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217599-13-7
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of (R)-1-Boc-2-isobutylpiperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic characteristics of (R)-1-Boc-2-isobutylpiperazine, a chiral monosubstituted piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents predicted data based on the analysis of closely related analogs and general principles of spectroscopic interpretation for Boc-protected amines. Detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds are also provided to guide researchers in their work.

Chemical Structure and Properties

This compound, also known as tert-butyl (R)-2-isobutylpiperazine-1-carboxylate, is a piperazine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, and the adjacent carbon atom at the 2-position is substituted with an isobutyl group, conferring chirality to the molecule.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name tert-butyl (R)-2-isobutylpiperazine-1-carboxylate
CAS Number 1217599-13-7
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Appearance Expected to be a solid or oil

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Boc (t-butyl) ~1.45s9H
Isobutyl -CH(CH₃)₂ ~0.90d6H
Isobutyl -CH(CH₃)₂ ~1.70m1H
Isobutyl -CH₂- ~1.2-1.4m2H
Piperazine ring protons ~2.5-4.0m7H
Piperazine -NH- ~1.5-2.5 (broad)s1H
Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
Boc -C(CH₃)₃ ~28.5
Boc -C(CH₃)₃ ~80.0
Boc -C=O ~155.0
Isobutyl -CH(CH₃)₂ ~22.5
Isobutyl -CH(CH₃)₂ ~25.0
Isobutyl -CH₂- ~40-45
Piperazine C2 ~55-60
Piperazine ring carbons ~45-55
Predicted IR and MS Data

Table 4: Predicted IR and MS Data

Spectroscopic TechniquePredicted Values
IR (Infrared) Spectroscopy (cm⁻¹) ~3300-3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch)
MS (Mass Spectrometry) (m/z) Expected [M+H]⁺: 243.2067

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Boc-protected piperazines and their spectroscopic characterization. These protocols are based on common laboratory practices and can be adapted for the synthesis and analysis of this compound.

General Synthesis of N-Boc-piperazines

The synthesis of N-Boc-piperazine derivatives can be achieved through several methods. A common approach involves the direct Boc-protection of the corresponding piperazine.

Protocol 1: Boc Protection of a Substituted Piperazine

  • Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents), to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 3: Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Protocol 4: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation and Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: A flowchart illustrating the general process from chemical synthesis to structural confirmation using various spectroscopic techniques.

(R)-1-Boc-2-isobutylpiperazine: A Chiral Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-isobutylpiperazine is a chiral heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While direct biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile, stereochemically defined building block for the synthesis of novel therapeutic agents. The piperazine ring system is a well-established "privileged scaffold," a molecular framework known to bind to multiple biological targets with high affinity.[1][2] This, combined with the specific chirality introduced by the (R)-isobutyl group, makes this compound a crucial intermediate in the development of potent and selective drug candidates, particularly those targeting the central nervous system (CNS).[1] This technical guide explores the potential biological relevance of this compound by examining its synthetic utility and the pharmacological activities of the classes of molecules that can be derived from it.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group plays a critical role in modulating its reactivity, allowing for selective functionalization.

PropertyValueReference
IUPAC Name tert-butyl (R)-2-isobutylpiperazine-1-carboxylate hydrochloride[3]
CAS Number 1217482-29-5[3]
Molecular Formula C₁₃H₂₇ClN₂O₂[3]
Molecular Weight 278.82 g/mol [3]
Chirality (R)-configuration[1]
Purity Typically ≥95%[3]

Synthetic Utility and Experimental Protocols

The primary utility of this compound is as a precursor in organic synthesis. The Boc group serves as a temporary protecting group for one of the nitrogen atoms of the piperazine ring, enabling selective reactions at the other nitrogen.[4]

General Experimental Protocol: Deprotection of the Boc Group

The removal of the Boc group is a prerequisite for further functionalization of the piperazine core. This is typically achieved under acidic conditions.

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard glassware

  • Procedure:

    • Dissolve this compound in a suitable organic solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting crude salt can be neutralized with a base, such as saturated sodium bicarbonate solution, and the free amine extracted with an organic solvent.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected (R)-2-isobutylpiperazine.

Subsequent Functionalization Reactions

Once deprotected, the resulting (R)-2-isobutylpiperazine, a secondary amine, can undergo a variety of chemical transformations to build more complex molecules.[1] These reactions include:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.[4]

  • N-Arylation: Coupling with aryl halides, often catalyzed by a transition metal catalyst (e.g., Buchwald-Hartwig amination), to form N-arylpiperazines.

  • Amide Bond Formation: Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, activated esters) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-substituted piperazines.[1]

G A This compound B Deprotection (Acidic Conditions) A->B TFA or HCl C (R)-2-Isobutylpiperazine B->C D D C->D E E C->E F F C->F G G C->G H Diverse Bioactive Molecules D->H E->H F->H G->H

Potential Biological Activities of Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][5] By utilizing this compound, researchers can stereoselectively synthesize compounds with potential activities in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a piperazine moiety. Derivatives can be designed to target various neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT1A) receptors, which are implicated in psychiatric disorders.[6]

  • Anticancer Activity: The piperazine ring is present in several anticancer agents. Novel derivatives can be synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7]

  • Antimicrobial and Antiviral Agents: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral compounds. For instance, some derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7]

  • Anti-inflammatory and Analgesic Effects: Recent studies have shown that certain piperazine-2,5-dione derivatives exhibit significant anti-inflammatory and analgesic properties.[8]

G A This compound (Chiral Building Block) B B A->B C C A->C D D A->D E E A->E F F B->F G G C->G H H C->H I I E->I

This compound stands out not for its intrinsic biological activity, but for its enabling role in the synthesis of stereochemically pure, next-generation therapeutics. Its unique combination of a privileged piperazine scaffold and a defined chiral center provides medicinal chemists with a powerful tool to explore new chemical space and develop drugs with improved efficacy and safety profiles. The strategic use of this building block will undoubtedly continue to contribute to the discovery of novel treatments for a wide range of diseases, from neurological disorders to cancer and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

(R)-1-Boc-2-isobutylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-2-isobutylpiperazine is a valuable chiral building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecular architectures for novel therapeutics. Its rigid piperazine core, combined with the stereodefined isobutyl substituent and the versatile Boc protecting group, offers a unique three-dimensional framework that is instrumental in establishing specific interactions with biological targets. This technical guide provides an in-depth overview of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug discovery programs.

The piperazine moiety is a well-recognized privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The introduction of a chiral center at the 2-position, as seen in this compound, allows for the exploration of stereospecific binding interactions, a critical aspect in the development of potent and selective drug candidates.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations and for understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry place away from incompatible substances.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug synthesis. A common and efficient strategy involves starting from the readily available chiral pool amino acid, L-leucine, which possesses the desired (R)-stereochemistry at the α-carbon. The overall synthetic workflow is depicted below.

Synthesis_Workflow Leucine L-Leucine Amino_Alcohol (R)-2-Amino-4-methyl-1-pentanol Leucine->Amino_Alcohol Reduction Diamino_Alcohol Intermediate Diamine Amino_Alcohol->Diamino_Alcohol Aziridination/ Ring Opening Piperazinone Chiral Piperazinone Diamino_Alcohol->Piperazinone Cyclization Piperazine (R)-2-Isobutylpiperazine Piperazinone->Piperazine Reduction Final_Product This compound Piperazine->Final_Product Boc Protection

Caption: General synthetic workflow for this compound from L-leucine.

Experimental Protocols

Step 1: Reduction of L-Leucine to (R)-2-Amino-4-methyl-1-pentanol

  • Materials: L-Leucine, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Sodium sulfate (anhydrous).

  • Procedure:

    • A solution of L-leucine in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is then refluxed for 4-6 hours.

    • After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

    • The resulting slurry is filtered, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield (R)-2-amino-4-methyl-1-pentanol.

Step 2: Synthesis of (R)-2-Isobutylpiperazine via Aza-Michael Addition

A key step in the formation of the piperazine ring is the intramolecular aza-Michael addition. This can be achieved through a multi-step sequence starting from the chiral amino alcohol.

  • Materials: (R)-2-Amino-4-methyl-1-pentanol, Chloroacetyl chloride, Triethylamine, Ammonia, a suitable solvent like Dichloromethane (DCM).

  • Procedure (Illustrative):

    • The amino alcohol is first converted to an N-protected intermediate.

    • This is followed by the introduction of a second nitrogen atom and a group amenable to cyclization.

    • A subsequent intramolecular cyclization, often via an aza-Michael type reaction, forms the piperazine ring.

    • Reduction of any carbonyl groups yields the desired (R)-2-isobutylpiperazine.

Step 3: Boc Protection of (R)-2-Isobutylpiperazine

  • Materials: (R)-2-Isobutylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (or another suitable base), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of (R)-2-isobutylpiperazine and triethylamine in anhydrous DCM at 0 °C, a solution of Boc₂O in DCM is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The isobutyl group can provide beneficial hydrophobic interactions within the binding pocket of a target protein, while the piperazine scaffold acts as a versatile linker or can be further functionalized.

The general workflow for incorporating this building block into a potential drug candidate is outlined below.

Drug_Discovery_Workflow Start This compound Deprotection Boc Deprotection Start->Deprotection Acidic Conditions Coupling Coupling with Bioactive Scaffold Deprotection->Coupling Amide bond formation, Buchwald-Hartwig coupling, etc. Final_Compound Final Drug Candidate Coupling->Final_Compound Screening Biological Screening Final_Compound->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: General workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of novel and stereochemically defined pharmaceutical agents. Its synthesis from readily available chiral precursors and its utility in constructing complex molecular frameworks make it an invaluable tool for medicinal chemists. The continued exploration of this and similar chiral piperazine derivatives is expected to lead to the discovery of new and improved therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for (R)-1-Boc-2-isobutylpiperazine is limited. This guide provides a comprehensive overview of the expected properties based on related piperazine derivatives and Boc-protected compounds, alongside detailed experimental protocols for determining these characteristics.

Introduction

This compound is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The isobutyl group at the 2-position and the Boc group at the 1-position introduce specific steric and electronic features that influence the molecule's physicochemical properties. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and storage.[2]

This technical guide outlines the anticipated solubility and stability profile of this compound and provides robust, generalized experimental protocols to enable researchers to determine these properties empirically.

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity and formulation. The structure of this compound, with its hydrophobic Boc and isobutyl groups and the polar piperazine ring, suggests a varied solubility profile in different solvents.

Expected Solubility Characteristics:

  • Aqueous Solubility: Due to the hydrophobic Boc and isobutyl moieties, low aqueous solubility is anticipated.[3] However, the piperazine nitrogens can be protonated at acidic pH, which would be expected to increase aqueous solubility.

  • Organic Solvents: Higher solubility is expected in a range of organic solvents, particularly those with moderate to low polarity such as dichloromethane, ethyl acetate, and alcohols like methanol and ethanol.[1][3][4]

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModeratePiperazine ring contributes to some polarity, but hydrophobic groups limit solubility in water.[1][3]
Polar Aprotic DMSO, DMF, AcetonitrileHighGood balance of polarity to solvate the piperazine core.
Nonpolar Aprotic Dichloromethane, Chloroform, THFHighEffective at solvating the hydrophobic Boc and isobutyl groups.[3]
Nonpolar Hexanes, TolueneLowInsufficient polarity to effectively solvate the piperazine ring.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a sealed glass vial to ensure a saturated solution.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for 24-48 hours to allow the system to reach equilibrium.[5]

  • Phase Separation: After incubation, let the vials stand to allow excess solid to settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.[5]

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[5]

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. The solubility is typically reported in mg/mL or µM.[5]

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw and filter supernatant E->F G Quantify concentration via HPLC F->G H Report Solubility (mg/mL or µM) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is largely dictated by the lability of the Boc protecting group. The Boc group is known for its stability in a wide range of conditions, but its sensitivity to acid allows for its selective removal.[6][7][8]

Table 2: General Stability of the Boc Protecting Group

ConditionReagentsStabilityNotes
Acidic (Strong) Trifluoroacetic acid (TFA), HClLabileThe Boc group is readily cleaved under strong acidic conditions, releasing isobutene and carbon dioxide.[6][8]
Acidic (Mild) Acetic AcidStableGenerally stable to milder acidic conditions.
Basic Piperidine, NaOH, NaHCO₃StableHighly stable to basic conditions, providing orthogonality with base-labile protecting groups like Fmoc.[6][7]
Reductive H₂, Pd/CStableStable to common catalytic hydrogenation conditions.[6]
Nucleophilic Amines, HydrazinesStableResistant to attack by most nucleophiles.[7]
Oxidative H₂O₂, m-CPBAStableGenerally stable to common oxidizing agents.
Thermal HeatLabileCan undergo thermolytic cleavage at high temperatures (e.g., >150°C).[9]

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods.[10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal studies

  • Photostability chamber with UV and visible light sources

  • Validated stability-indicating HPLC method

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions.[10] A control sample is stored under normal conditions for comparison.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of HCl solution.

    • Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of NaOH solution.

    • Keep at room temperature or heat gently for a specified period.

    • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with H₂O₂ solution.

    • Keep the mixture at room temperature for a specified period.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Analyze samples after a specified duration of exposure.

Workflow for Forced Degradation Studies

G cluster_conditions Stress Conditions A Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 70°C) A->E F Photolytic (ICH Q1B Conditions) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze via Stability-Indicating HPLC H->I J Identify & Quantify Degradants I->J

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for this compound remains proprietary or unpublished, a strong predictive understanding of its solubility and stability can be derived from the extensive knowledge of piperazine derivatives and Boc-protected amines. The compound is expected to have good solubility in common organic solvents and limited solubility in aqueous media, a characteristic that can be modulated by pH. The stability is primarily governed by the acid-labile Boc group, which is otherwise robust under basic, reductive, and nucleophilic conditions. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine the precise solubility and stability profiles, ensuring the successful application of this compound in drug development and other scientific endeavors.

References

The Emergence of (R)-1-Boc-2-isobutylpiperazine: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-2-isobutylpiperazine , a chiral substituted piperazine, has emerged as a significant building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. While a detailed historical account of its initial discovery remains nuanced within the broader development of chiral piperazine scaffolds, its importance is underscored by its incorporation into patented novel compounds, particularly in the pursuit of advanced therapeutics. This technical guide provides an in-depth look at the synthesis, properties, and applications of this versatile intermediate, catering to researchers, scientists, and drug development professionals.

The Strategic Importance of Chiral Piperazines

Piperazine and its derivatives are considered "privileged structures" in drug discovery, meaning they are molecular frameworks that can interact with a variety of biological targets.[1][2] The introduction of a chiral center, as seen in this compound, adds a layer of stereospecificity that is crucial for optimizing drug-target interactions, enhancing efficacy, and minimizing off-target effects.[2] The "(R)" configuration and the isobutyl group at the 2-position, combined with the Boc protecting group at the 1-position, provide a synthetically versatile scaffold for the construction of diverse and potent bioactive molecules.

Synthesis and Characterization

While a singular seminal publication detailing the initial synthesis of this compound is not readily apparent, its preparation is often disclosed within patents for more complex molecules. A key example can be found in the patent literature, which describes its synthesis as a crucial intermediate.

Experimental Protocol: Synthesis of tert-butyl (2R)-2-isobutylpiperazine-1-carboxylate

A representative synthetic route involves a multi-step process, often starting from a chiral precursor. The following is a generalized protocol based on methods for analogous compounds:

Step 1: Synthesis of a Chiral Precursor (e.g., (R)-2-isobutylpiperazine)

The synthesis of the chiral piperazine core is a critical first step. This can be achieved through various asymmetric synthesis strategies or by resolution of a racemic mixture.

Step 2: Boc Protection

The subsequent step involves the protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for selective functionalization of the other nitrogen atom.

  • To a solution of (R)-2-isobutylpiperazine in a suitable solvent (e.g., dichloromethane or a biphasic system with water and an organic solvent), a base such as sodium bicarbonate or triethylamine is added.

  • Di-tert-butyl dicarbonate (Boc)₂O is then added portion-wise at a controlled temperature, typically 0 °C to room temperature.

  • The reaction is stirred until completion, which is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up by separating the organic layer, washing with aqueous solutions to remove impurities, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes typical analytical data for this compound and its hydrochloride salt. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

PropertyThis compoundThis compound hydrochloride
CAS Number 1217599-13-7[3]1217482-29-5[4]
Molecular Formula C₁₃H₂₆N₂O₂[3]C₁₃H₂₇ClN₂O₂[4]
Molecular Weight 242.36 g/mol [3]278.82 g/mol [4]
Purity (Typical) >95%>95%[4]
Appearance --
IUPAC Name tert-butyl (2R)-2-isobutylpiperazine-1-carboxylatetert-butyl (R)-2-isobutylpiperazine-1-carboxylate hydrochloride[4]

Note: Specific yield and appearance data were not available in the searched literature.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its structural features allow for its incorporation into molecules targeting a range of therapeutic areas. The Boc-protected nitrogen allows for subsequent chemical transformations at the unprotected secondary amine, such as alkylation, acylation, or coupling with other molecular fragments to build more complex drug candidates.

While specific signaling pathways directly modulated by this compound itself are not documented, as it is primarily a synthetic intermediate, its presence in final drug molecules dictates their mechanism of action. The piperazine moiety is known to be a component of drugs targeting various receptors and enzymes.

Logical Workflow for Synthesis

The synthesis of this compound can be represented by the following logical workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_product Final Product Start Chiral Precursor ((R)-2-isobutylpiperazine) Reaction Boc Protection Start->Reaction Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of medicine. Its value lies in its specific chirality and functional group arrangement, which provide a reliable and versatile starting point for the development of novel therapeutics. As drug discovery continues to demand molecules with greater specificity and efficacy, the role of such precisely engineered chiral building blocks is set to become even more critical. Further research into new applications and more efficient synthetic routes for this and similar compounds will undoubtedly continue to be an active area of investigation for the pharmaceutical and chemical industries.

References

The Enigmatic Piperazine Core: Predicting the Mechanism of Action of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery

December 26, 2025

Abstract

This technical guide delves into the predictive analysis of the mechanism of action for the novel chemical entity, (R)-1-Boc-2-isobutylpiperazine. Recognizing that the tert-butyloxycarbonyl (Boc) group serves as a protecting moiety in chemical synthesis, this paper focuses on the potential biological activities of its deprotected counterpart, (R)-2-isobutylpiperazine. Based on extensive analysis of structurally analogous piperazine derivatives, we predict that (R)-2-isobutylpiperazine is likely to exhibit modulatory activity at central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document outlines a comprehensive, albeit hypothetical, workflow for the elucidation of its precise mechanism of action, complete with detailed experimental protocols and data presentation formats, to guide researchers in the early stages of drug discovery and development.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its presence in numerous approved drugs, particularly those targeting the CNS, underscores its therapeutic potential. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][3] The versatility of the piperazine core allows for fine-tuning of its pharmacological profile through substitution at its nitrogen atoms.

The compound of interest, this compound, features a Boc protecting group, suggesting its primary role as a synthetic intermediate.[4] The removal of this group yields the potentially pharmacologically active molecule, (R)-2-isobutylpiperazine. This guide will therefore focus on predicting and outlining the experimental validation of the mechanism of action for this deprotected compound.

Predicted Mechanism of Action of (R)-2-isobutylpiperazine

Based on the pharmacology of structurally related piperazine compounds, such as benzylpiperazine and various phenylpiperazine derivatives, we predict that (R)-2-isobutylpiperazine will primarily act as a modulator of monoaminergic systems in the CNS. The most probable targets are dopamine and serotonin receptors, with potential activity at monoamine transporters as well.

The isobutyl substituent at the 2-position of the piperazine ring is expected to influence the compound's lipophilicity and steric interactions with target proteins, thereby modulating its affinity and selectivity profile.

Primary Predicted Targets: Dopamine and Serotonin Receptors

Many arylpiperazine derivatives exhibit high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[5][6] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in neurotransmission and are implicated in the pathophysiology of numerous psychiatric disorders.

  • Dopamine D2 Receptor (D2R): Modulation of D2R is a key mechanism for antipsychotic and antidepressant drugs. We hypothesize that (R)-2-isobutylpiperazine may act as an antagonist or partial agonist at D2R.

  • Serotonin 5-HT1A Receptor (5-HT1AR): Agonism at 5-HT1AR is associated with anxiolytic and antidepressant effects.

  • Serotonin 5-HT2A Receptor (5-HT2AR): Antagonism at 5-HT2AR is a common feature of atypical antipsychotics and may contribute to antidepressant activity.

Predicted Signaling Pathways

The interaction of (R)-2-isobutylpiperazine with its predicted GPCR targets would initiate intracellular signaling cascades.

  • D2R Signaling: As a Gi/o-coupled receptor, activation of D2R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

  • 5-HT1AR Signaling: This receptor is also Gi/o-coupled, and its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP.[8]

  • 5-HT2AR Signaling: This receptor is coupled to Gq/11, and its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]

The following diagram illustrates the predicted primary signaling pathways for (R)-2-isobutylpiperazine.

G cluster_0 Predicted MoA of (R)-2-isobutylpiperazine cluster_1 Primary Targets cluster_2 Signaling Pathways cluster_3 Cellular Response Compound (R)-2-isobutylpiperazine D2R Dopamine D2 Receptor Compound->D2R HT1AR Serotonin 5-HT1A Receptor Compound->HT1AR HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition Gi/o HT1AR->AC_inhibition Gi/o PLC_activation Phospholipase C Activation HT2AR->PLC_activation Gq/11 cAMP_decrease [cAMP]↓ AC_inhibition->cAMP_decrease Ca_increase [Ca2+]↑ PLC_activation->Ca_increase Neuronal_activity Modulation of Neuronal Activity cAMP_decrease->Neuronal_activity Ca_increase->Neuronal_activity

Figure 1. Predicted signaling pathways of (R)-2-isobutylpiperazine.

Hypothetical Data Profile

To provide a tangible framework for the predicted mechanism of action, the following tables summarize hypothetical quantitative data for (R)-2-isobutylpiperazine, based on published data for structurally related compounds.

Table 1: In Vitro Receptor Binding Affinity
TargetRadioligand(R)-2-isobutylpiperazine Kᵢ (nM)Reference Compound Kᵢ (nM)
Dopamine D₂[³H]-Spiperone45Haloperidol: 2.1
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT15Buspirone: 12.5
Serotonin 5-HT₂ₐ[³H]-Ketanserin80Risperidone: 3.2
Norepinephrine Transporter[³H]-Nisoxetine>1000Desipramine: 1.1
Serotonin Transporter[³H]-Citalopram>1000Citalopram: 1.8
Dopamine Transporter[³H]-WIN 35,428250Cocaine: 98

Data is hypothetical and for illustrative purposes only, compiled from analogous compounds.[2][10][11]

Table 2: In Vitro Functional Activity
AssayTarget(R)-2-isobutylpiperazine EC₅₀/IC₅₀ (nM)Efficacy (%)Reference Compound
cAMP InhibitionD₂IC₅₀: 6540 (Partial Agonist)Quinpirole (Full Agonist)
cAMP Inhibition5-HT₁ₐIC₅₀: 3085 (Agonist)8-OH-DPAT (Full Agonist)
Calcium Flux5-HT₂ₐIC₅₀: 12015 (Antagonist)Ketanserin (Antagonist)

Data is hypothetical and for illustrative purposes only, compiled from analogous compounds.[7][12]

Table 3: In Vivo Behavioral Effects
AssaySpeciesDose (mg/kg)EffectReference Compound
Locomotor ActivityMouse1, 3, 10Biphasic (increase at low dose, decrease at high dose)Amphetamine (increase)
Elevated Plus MazeRat1, 3, 10Increase in open arm time and entriesDiazepam (increase)
Forced Swim TestMouse3, 10, 30Decrease in immobility timeFluoxetine (decrease)

Data is hypothetical and for illustrative purposes only, compiled from analogous compounds.[12][13]

Experimental Protocols for Mechanism of Action Elucidation

The following section provides detailed methodologies for the key experiments required to validate the predicted mechanism of action of (R)-2-isobutylpiperazine.

Synthesis and Deprotection of this compound

The first step is the synthesis of the target compound and its deprotection to yield the active molecule.

  • Synthesis: The synthesis of this compound can be achieved through various established synthetic routes for piperazine derivatives.

  • Deprotection: The Boc group can be removed under acidic conditions. A common protocol involves dissolving the Boc-protected compound in a solvent such as dichloromethane (DCM) or methanol, followed by the addition of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the acid and solvent are removed, and the resulting salt is either used directly or neutralized to obtain the free base.[1]

In Vitro Pharmacology

These assays determine the affinity of the compound for its target receptors.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of (R)-2-isobutylpiperazine at dopamine D₂, serotonin 5-HT₁ₐ, 5-HT₂ₐ, and other relevant receptors and transporters.

  • Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in cell membranes.

  • Procedure:

    • Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the membranes are isolated by centrifugation.

    • Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂) and increasing concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

These assays determine the functional consequence of the compound binding to its target (e.g., agonist, antagonist, partial agonist).

  • cAMP Assay (for D₂ and 5-HT₁ₐ receptors):

    • Objective: To measure the effect of (R)-2-isobutylpiperazine on adenylyl cyclase activity.

    • Principle: This assay quantifies the intracellular concentration of cAMP, a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors.

    • Procedure:

      • Cells expressing the receptor of interest are plated in a 384-well plate.

      • The cells are incubated with the test compound at various concentrations.

      • Adenylyl cyclase is stimulated with forskolin.

      • The reaction is stopped, and the cells are lysed.

      • The amount of cAMP produced is measured using a competitive immunoassay (e.g., HTRF or ELISA).

      • For agonist activity, the compound's ability to inhibit forskolin-stimulated cAMP production is measured. For antagonist activity, its ability to reverse the inhibition caused by a known agonist is determined.

  • Calcium Flux Assay (for 5-HT₂ₐ receptors):

    • Objective: To measure the effect of (R)-2-isobutylpiperazine on intracellular calcium mobilization.

    • Principle: This assay measures changes in intracellular calcium concentration, which is a downstream effect of Gq/11-coupled receptor activation.

    • Procedure:

      • Cells expressing the 5-HT₂ₐ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • The cells are then exposed to the test compound.

      • Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader.

      • Agonist activity is determined by the compound's ability to induce a calcium signal, while antagonist activity is measured by its ability to block the signal induced by a known agonist.[14]

In Vivo Behavioral Pharmacology

These studies assess the effects of the compound on animal behavior, providing insights into its potential therapeutic applications.

  • Locomotor Activity:

    • Objective: To evaluate the stimulant or sedative effects of the compound.

    • Procedure: Mice are placed in an open-field arena, and their movement is tracked by an automated system for a set period after administration of the test compound.

  • Elevated Plus Maze (EPM):

    • Objective: To assess the anxiolytic or anxiogenic potential of the compound.[15]

    • Procedure: Rats or mice are placed in the center of a plus-shaped maze with two open and two enclosed arms. The time spent in and the number of entries into each type of arm are recorded. Anxiolytic compounds typically increase the time spent in the open arms.[12]

  • Forced Swim Test (FST):

    • Objective: To screen for potential antidepressant activity.

    • Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds are known to reduce the time of immobility.

Experimental and Logical Workflow

The following diagram outlines the proposed workflow for the comprehensive evaluation of (R)-2-isobutylpiperazine's mechanism of action.

G cluster_0 Mechanism of Action Elucidation Workflow cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Start Synthesis of This compound Deprotection Boc Deprotection to (R)-2-isobutylpiperazine Start->Deprotection Binding Radioligand Binding Assays (D₂, 5-HT₁ₐ, 5-HT₂ₐ, etc.) Deprotection->Binding Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional Selectivity Selectivity Profiling (Off-target screening) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Behavior Behavioral Pharmacology (LMA, EPM, FST) PK->Behavior Decision Go/No-Go Decision for Further Development Behavior->Decision End Lead Optimization Decision->End Go

Figure 2. Experimental workflow for MoA elucidation.

Conclusion

While this compound is likely a synthetic intermediate, its deprotected form, (R)-2-isobutylpiperazine, holds potential as a novel CNS-active agent. Based on the extensive pharmacology of the piperazine scaffold, we predict a mechanism of action centered on the modulation of dopamine and serotonin receptors. The outlined experimental workflow provides a robust framework for the systematic investigation of this hypothesis. The successful characterization of (R)-2-isobutylpiperazine's mechanism of action will be a critical step in determining its therapeutic potential and guiding its future development as a candidate for treating psychiatric and neurological disorders. This technical guide serves as a comprehensive resource for researchers embarking on the early-stage discovery and characterization of novel piperazine-based therapeutics.

References

Technical Guide: (R)-1-Boc-2-Isobutylpiperazine (CAS Number 1217599-13-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (R)-1-Boc-2-isobutylpiperazine, a chiral building block crucial in modern medicinal chemistry.

Core Compound Properties

This compound, identified by CAS number 1217599-13-7, is a valuable synthetic intermediate.[1][2] Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery due to its favorable physicochemical and biological properties.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group and the chiral isobutyl substituent makes it a versatile tool for the asymmetric synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Related Compounds
CAS Number 1217599-13-7-
Molecular Formula C13H26N2O2[1]-
Molecular Weight 242.36 g/mol [4]-
Appearance Light yellow to yellow solid-liquid mixture (for (R)-1-Boc-3-isobutylpiperazine)-
Boiling Point Predicted: 315.5±17.0 °C (for (R)-1-Boc-3-isobutylpiperazine)[5]258 °C at 760 mmHg (for 1-Boc-piperazine)[1]
Density 0.962 g/cm³ (for (R)-1-Boc-3-isobutylpiperazine)[5]1.03 g/cm³ (for 1-Boc-piperazine)[1]
Solubility Soluble in common organic solvents like ethyl acetate and methanol.[6][7]Soluble in DMSO, ethyl acetate, methanol, and water (for 1-Boc-piperazine).[6][7]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[4]Refrigerator (for 1-Boc-piperazine).[1]

Synthesis and Experimental Protocols

General Experimental Protocol: N-Boc Protection of a Piperazine Derivative

This protocol is based on the well-established method of reacting a piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-2-Isobutylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve (R)-2-isobutylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Core Applications and Usage in Drug Development

This compound serves as a critical chiral building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS).

Key Synthetic Transformations:

The utility of this compound lies in the selective reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for transformations at the unprotected secondary amine.

  • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to reveal the free secondary amine, enabling further functionalization at this position.

  • N-Arylation and N-Alkylation: The unprotected secondary amine can undergo nucleophilic substitution reactions, such as the Buchwald-Hartwig amination with aryl halides or reductive amination with aldehydes and ketones, to introduce a wide range of substituents.

  • Amide Coupling: The secondary amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds, a common linkage in pharmaceutical compounds.

The following diagram illustrates the general synthetic utility of a Boc-protected piperazine.

Synthetic_Utility Boc_Piperazine This compound Deprotected_Piperazine (R)-2-Isobutylpiperazine (Deprotected) Boc_Piperazine->Deprotected_Piperazine Deprotection (e.g., TFA, HCl) N_Alkylated N-Alkylated/Arylated Product Deprotected_Piperazine->N_Alkylated N-Alkylation/Arylation (e.g., Buchwald-Hartwig) Amide_Coupled Amide Coupled Product Deprotected_Piperazine->Amide_Coupled Amide Coupling (e.g., HATU)

Caption: General synthetic transformations of this compound.

Role in Asymmetric Synthesis:

The defined stereochemistry at the C-2 position of this compound is crucial for the synthesis of enantiomerically pure final products. This is of paramount importance in drug development, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicity profiles. The use of this chiral building block allows chemists to control the stereochemistry of the target molecule from an early synthetic stage.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. The following GHS hazard statements are associated with the closely related compound (R)-1-Boc-3-isobutylpiperazine and should be considered:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility stems from the presence of the piperazine core, the orthogonal reactivity of its two nitrogen atoms afforded by the Boc protecting group, and its defined stereochemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for (R)-1-Boc-2-isobutylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-isobutylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. The piperazine moiety is recognized as a "privileged scaffold," frequently incorporated into therapeutic agents to enhance physicochemical properties such as solubility and bioavailability. The presence of a chiral center at the 2-position, along with the isobutyl group, allows for stereospecific interactions with biological targets, which is crucial for optimizing efficacy and reducing off-target effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of neurokinin-1 (NK1) receptor antagonists.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, a critical step in building molecular complexity. The primary applications of this chiral building block are in the development of:

  • Neurokinin-1 (NK1) Receptor Antagonists: These agents are used for the treatment of chemotherapy-induced nausea and vomiting, as well as motion sickness. The piperazine core can mimic the conformation of endogenous ligands, while the chiral isobutyl group can provide key interactions within the receptor binding pocket.

  • Central Nervous System (CNS) Agents: The piperazine scaffold is a common feature in drugs targeting the CNS. Derivatives of this compound can be explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.

  • Antiviral and Anticancer Agents: The piperazine ring is also found in a number of antiviral (e.g., HIV-1 reverse transcriptase inhibitors) and anticancer compounds. The chirality of this compound can be exploited to achieve selective inhibition of viral or cancer-related enzymes.

Featured Application: Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist

A prime example of the application of a chiral 2-substituted piperazine is in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Maropitant . Maropitant is a potent antiemetic agent used in veterinary medicine.[1] Its structure features a substituted piperazine core that is crucial for its biological activity. The synthesis of Maropitant analogues can be achieved through the N-alkylation of a chiral Boc-protected piperazine derivative like this compound.

Biological Activity Data

The following table summarizes the biological activity of Maropitant, a representative NK1 receptor antagonist whose synthesis can be conceptually based on the use of a chiral 2-substituted piperazine.

CompoundTargetAssayActivityReference
MaropitantNeurokinin-1 (NK1) ReceptorInhibition of [³H]Substance P bindingKi = 0.2 - 0.9 nM[2]
MaropitantSubstance P-induced contraction (guinea pig trachea)Functional AntagonismpA₂ = 7.8[2]
MaropitantApomorphine-induced emesis (dogs)In vivo efficacySignificant reduction in vomiting[3]
MaropitantCisplatin-induced emesis (ferrets)In vivo efficacyInhibition of acute and delayed emesis[2]

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving this compound. These protocols are based on established methodologies for the functionalization of N-Boc-piperazine derivatives.[4][5]

Protocol 1: N-Alkylation of this compound with an Alkyl Halide

This protocol describes the introduction of an alkyl substituent at the unprotected nitrogen of the piperazine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.

Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol describes the formation of a C-N bond between the piperazine and an aldehyde via an imine intermediate, which is subsequently reduced.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc-Deprotection of a Substituted (R)-2-isobutylpiperazine Derivative

This protocol describes the removal of the Boc protecting group to liberate the secondary amine.

Materials:

  • N-Boc protected (R)-2-isobutylpiperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq.) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10 eq.) or a solution of HCl in dioxane (e.g., 4M solution, 5 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a bioactive molecule using this compound as a starting material.

G cluster_start Starting Material cluster_functionalization Functionalization cluster_deprotection Deprotection cluster_coupling Further Modification cluster_final Final Product Start This compound Func N-Alkylation or Reductive Amination Start->Func Deprot Boc-Deprotection Func->Deprot Couple Coupling with Bioactive Moiety Deprot->Couple Final Bioactive Molecule (e.g., NK1 Antagonist) Couple->Final

Caption: Synthetic workflow for bioactive molecules.

Signaling Pathway of NK1 Receptor Antagonists

This diagram illustrates the mechanism of action of NK1 receptor antagonists.

cluster_ligand Ligand cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Signal Gq-protein activation PLC activation IP3 & DAG production NK1R->Signal Activates Antag (R)-2-isobutylpiperazine Derivative Antag->NK1R Blocks Effect Vomiting, Pain Transmission Signal->Effect Leads to

Caption: NK1 receptor antagonist mechanism.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, chiral molecules in medicinal chemistry. Its application in the development of neurokinin-1 receptor antagonists highlights its potential for creating potent and selective therapeutic agents. The provided protocols offer a foundation for the chemical modification of this scaffold, enabling the exploration of novel chemical space and the development of next-generation pharmaceuticals.

References

Application Notes: Boc Deprotection Protocols for (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its stability under a wide range of conditions and its facile removal under acidic conditions. (R)-2-isobutylpiperazine is a valuable chiral building block in medicinal chemistry. Its synthesis often involves the use of the Boc protecting group on one of the nitrogen atoms to allow for selective functionalization of the other. The subsequent removal, or deprotection, of the Boc group is a critical step to yield the free amine, which can then be used in further synthetic transformations.

This document provides detailed protocols for the deprotection of (R)-1-Boc-2-isobutylpiperazine, outlining common acidic and alternative methods. It is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Common Deprotection Strategies

The removal of the Boc group is typically accomplished under acidic conditions.[1] The choice of acid and solvent system is crucial and depends on the presence of other acid-sensitive functional groups in the molecule.[2] Milder, non-acidic methods are also available for substrates that are sensitive to harsh acidic environments.[3]

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a standard, highly effective, and widely used method for Boc deprotection.[2]

  • Hydrochloric Acid (HCl) in Dioxane/Methanol: This is a common alternative to TFA. It often results in the formation of a hydrochloride salt of the deprotected amine, which can be easily isolated by filtration.[2][4]

  • Thermal Deprotection: This method involves heating the N-Boc protected compound in a suitable solvent to induce the removal of the Boc group without the need for an acid catalyst.[2][5] This can be advantageous for molecules with acid-sensitive functionalities.[6]

  • Alternative Catalytic Methods: Other methods include the use of catalysts like iron(III) salts or heteropolyacids, which can offer milder and more selective deprotection conditions.[3][7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the most common Boc deprotection protocols applied to N-Boc protected piperazine derivatives. The exact yields and reaction times for this compound may vary and require optimization.

ProtocolReagent(s)SolventTemperatureTypical TimeTypical YieldNotes
1. TFA/DCM Trifluoroacetic Acid (TFA) (5-20 eq.)Dichloromethane (DCM)0 °C to Room Temp1-4 hours>90%A common and robust method.[2][8] The product is isolated as a TFA salt or as the free base after neutralization.[2]
2. HCl/Dioxane 4M HCl in Dioxane (3-5 eq.)Dioxane or MethanolRoom Temperature1-3 hours>90%Often precipitates the product as a hydrochloride salt, simplifying isolation.[2][9][10]
3. Thermal NoneHigh-boiling solvents (e.g., Toluene, Dioxane, Water)100-200 °C1-48 hoursVariableUseful for acid-sensitive substrates.[5][6] Reaction times can be long, and high temperatures may cause side reactions.[5]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.[2]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the aqueous layer is basic (pH > 8).[2]

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-isobutylpiperazine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful if the TFA salt of the product is difficult to handle. The resulting hydrochloride salt often precipitates from the reaction mixture.[2]

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Dioxane or Methanol

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of dioxane or methanol in a round-bottom flask.

  • Acid Addition: Add 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]

  • Reaction and Precipitation: Stir the reaction for 1-3 hours.[2] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation (Method A - Evaporation): Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.

  • Isolation (Method B - Precipitation): Alternatively, add diethyl ether to the reaction mixture to induce further precipitation of the product. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (R)-2-isobutylpiperazine hydrochloride.[8]

  • Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent as described in Protocol 1.

Protocol 3: Thermal Boc Deprotection

This protocol is suitable for substrates containing acid-sensitive functional groups.[11] Reaction conditions, particularly temperature and solvent, may require significant optimization.[6]

Materials:

  • This compound

  • High-boiling point solvent (e.g., Toluene, Dioxane, Trifluoroethanol)

Procedure:

  • Dissolution: Dissolve this compound in a suitable high-boiling solvent in a flask equipped with a reflux condenser.

  • Heating: Heat the solution to reflux (typically 120-200 °C, depending on the solvent) for the required duration.[5][6]

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Reaction times can be significantly longer than acidic methods.[5]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude product, which can be purified by chromatography or distillation if necessary.

Visualized Workflows and Logic

G Diagram 1: General Workflow for Acidic Boc Deprotection cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase A Dissolve this compound in anhydrous solvent (e.g., DCM) B Cool solution to 0 °C A->B C Slowly add acid (e.g., TFA or HCl in Dioxane) B->C D Stir at 0 °C to RT (Monitor by TLC/LC-MS) C->D E Remove solvent and excess acid in vacuo D->E Reaction Complete F Neutralize with aqueous base (e.g., NaHCO3) E->F G Extract with organic solvent (e.g., DCM) F->G H Wash, dry, and concentrate organic layers G->H I Purified (R)-2-isobutylpiperazine H->I G Diagram 2: Decision Logic for Protocol Selection Start Start: Need to deprotect This compound CheckSensitivity Does the molecule contain other acid-sensitive groups? Start->CheckSensitivity AcidicProtocol Use Standard Acidic Protocol (TFA/DCM or HCl/Dioxane) CheckSensitivity->AcidicProtocol No MilderProtocol Consider Milder/Alternative Protocol (e.g., Thermal Deprotection) CheckSensitivity->MilderProtocol Yes CheckSalt Is product isolation as a salt advantageous? AcidicProtocol->CheckSalt TFA Protocol 1: TFA/DCM CheckSalt->TFA No HCl Protocol 2: HCl/Dioxane CheckSalt->HCl Yes

References

Application Notes and Protocols for N-Functionalization of the Piperazine Ring in (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The ability to selectively functionalize the nitrogen atoms of the piperazine ring is crucial for modulating the physicochemical and pharmacological properties of drug candidates. (R)-1-Boc-2-isobutylpiperazine is a valuable chiral building block, and its selective N-functionalization at the unprotected N4 position allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The presence of the isobutyl group at the C2 position can introduce steric hindrance, potentially influencing reaction kinetics and yields.

This document provides detailed application notes and experimental protocols for the three primary methods of N-functionalization of this compound: N-alkylation, N-arylation, and reductive amination.

General N-Functionalization Strategies

The mono-Boc protection of the piperazine ring enables selective functionalization at the secondary amine. The choice of functionalization method depends on the desired substituent to be introduced.

N_Functionalization_Strategies cluster_alkylation N-Alkylation cluster_arylation N-Arylation start This compound alkylation Direct Alkylation (Alkyl Halides) start->alkylation reductive_amination Reductive Amination (Aldehydes/Ketones) start->reductive_amination buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann product N-Functionalized Product alkylation->product reductive_amination->product buchwald->product ullmann->product

Caption: Overview of N-functionalization strategies for this compound.

N-Alkylation

N-alkylation introduces alkyl groups to the piperazine nitrogen. Two primary methods are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[1][2]

Direct Alkylation with Alkyl Halides

This method involves the reaction of the piperazine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[1]

Quantitative Data for Direct N-Alkylation of N-Boc-Piperazines

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801292
2Ethyl iodideEt₃NDMF601685
3Propyl bromideK₂CO₃Acetonitrile801288
4Butyl bromideK₂CO₃THFReflux2488

Experimental Protocol: Direct N-Alkylation

  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv).

  • Add the alkyl bromide (1.1 equiv) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperazine.[1]

Reductive Amination

Reductive amination is a two-step, one-pot reaction where the piperazine first forms an iminium ion with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[1][3]

Quantitative Data for Reductive Amination of N-Boc-Piperazines

EntryCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCMRT1295
2AcetoneNaBH(OAc)₃DCERT1688
3CyclohexanoneNaBH(OAc)₃DCMRT1291
44-FluorobenzaldehydeNaBH(OAc)₃DCMRT1493

Experimental Protocol: Reductive Amination

  • To a solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

N-Arylation

The introduction of an aryl group onto the piperazine nitrogen is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[4][5]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an aryl halide and an amine.[4] The choice of ligand is crucial for the reaction's success.

Quantitative Data for Buchwald-Hartwig Amination of N-Boc-Piperazines

EntryAryl HalidePalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)
14-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10096
21-Chloro-4-nitrobenzenePd(OAc)₂RuPhosK₃PO₄Dioxane11085
32-BromopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene10089
44-BromoanisolePd(OAc)₂SPhosK₂CO₃Dioxane11091

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Piperazine, Base, Pd Catalyst, Ligand inert Inert Atmosphere (Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Purified N-Arylpiperazine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Boc Deprotection

A key advantage of using the Boc protecting group is its facile removal under acidic conditions, which is orthogonal to many other functional groups.[1]

Experimental Protocol: Boc Deprotection

  • Dissolve the N-functionalized-(R)-1-Boc-2-isobutylpiperazine (1.0 equiv) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (4M, 5-10 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is typically the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to obtain the free amine.

Deprotection_Pathway start N-Functionalized This compound acid Acidic Conditions (TFA or HCl) start->acid Deprotection product N-Functionalized (R)-2-isobutylpiperazine (Salt) acid->product

Caption: General scheme for the acidic deprotection of the Boc group.

Conclusion

The N-functionalization of this compound provides a versatile platform for the synthesis of a wide array of chiral piperazine derivatives. The choice of N-alkylation, N-arylation, or reductive amination allows for the introduction of diverse substituents, enabling extensive exploration of chemical space in drug discovery programs. The protocols and data presented herein serve as a guide for researchers to efficiently synthesize novel compounds based on this valuable scaffold. Due to the potential for steric hindrance from the 2-isobutyl group, optimization of the provided reaction conditions may be necessary to achieve optimal yields.

References

Application Notes and Protocols for High-Throughput Screening of (R)-1-Boc-2-isobutylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds targeting a wide range of receptors and enzymes.[1][2] (R)-1-Boc-2-isobutylpiperazine and its derivatives represent a class of small molecules with significant potential for the development of novel therapeutics. High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[][] These application notes provide detailed protocols and workflows for setting up HTS campaigns to screen this compound derivatives against common drug target classes, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

Potential Biological Targets and Screening Strategies

Piperazine derivatives have shown activity against various biological targets.[2][5] Based on the common activities of this scaffold, the following target classes are logical starting points for screening this compound derivatives.

  • G Protein-Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of over 30% of FDA-approved drugs.[6] Piperazine derivatives frequently exhibit activity as GPCR ligands.[7] HTS assays for GPCRs typically measure changes in downstream second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[6][8]

  • Ion Channels: These membrane proteins are crucial for numerous physiological processes, making them important drug targets.[9] HTS assays for ion channels can be conducted using fluorescence-based methods to detect changes in membrane potential or ion flux, or through automated electrophysiology platforms.[10][11]

  • Enzymes (e.g., Kinases, Proteases): Enzymes are another major class of drug targets.[12] Fluorescence-based assays are widely used for HTS of enzyme inhibitors due to their high sensitivity and adaptability to automation.[13][14]

Experimental Protocols

GPCR Screening: Cell-Based Calcium Flux Assay

This protocol describes a homogeneous, fluorescence-based assay to screen for modulators of a Gq-coupled GPCR.

Objective: To identify this compound derivatives that modulate intracellular calcium mobilization following GPCR activation.

Materials:

  • Host cell line (e.g., HEK293 or CHO) stably expressing the target Gq-coupled GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye loading).

  • 384-well black, clear-bottom microplates.

  • This compound derivative library (10 mM stock in DMSO).

  • Agonist and antagonist control compounds.

  • Fluorescent microplate reader with automated liquid handling (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in assay buffer. Transfer the diluted compounds to the assay plate. For antagonist screening, pre-incubate the compounds with the cells for 15-30 minutes.

  • Signal Detection: Place the assay plate in the fluorescent microplate reader. Establish a baseline fluorescence reading for each well.

  • Agonist Addition (for antagonist screening): Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (EC80).

  • Data Acquisition: Continuously measure the fluorescence intensity before and after the addition of compounds (for agonist screening) or agonist (for antagonist screening).

  • Data Analysis: Calculate the change in fluorescence intensity for each well. Normalize the data to positive and negative controls.

Data Presentation:

Compound IDConcentration (µM)% Agonist Activity% Inhibition (Antagonist)
Cmpd-001105.289.5
Cmpd-0021098.32.1
Cmpd-0031012.145.7
............
Ion Channel Screening: Fluorescence-Based Membrane Potential Assay

This protocol is suitable for identifying modulators of voltage-gated or ligand-gated ion channels.

Objective: To identify this compound derivatives that alter cellular membrane potential.

Materials:

  • Host cell line (e.g., HEK293) stably expressing the target ion channel.

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • 384-well black, clear-bottom microplates.

  • This compound derivative library (10 mM stock in DMSO).

  • Known channel opener and blocker control compounds.

  • Fluorescent microplate reader with automated liquid handling.

Protocol:

  • Cell Plating: Plate cells expressing the target ion channel in 384-well plates and incubate overnight.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Add the dye solution to each well and incubate for 30-60 minutes at room temperature in the dark.

  • Compound Addition: Prepare compound plates with serial dilutions of the this compound derivatives.

  • Signal Detection: Transfer the assay plate to the fluorescent microplate reader.

  • Compound/Stimulus Addition: Establish a baseline fluorescence reading. Add the test compounds to the wells. For ligand-gated channels, subsequently add the specific ligand to activate the channel. For voltage-gated channels, a depolarizing stimulus (e.g., a high concentration of KCl) may be added.

  • Data Acquisition: Monitor the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence change and normalize the data relative to controls.

Data Presentation:

Compound IDConcentration (µM)% Change in Membrane Potential
Cmpd-001103.4
Cmpd-00210-45.8 (Depolarization)
Cmpd-0031032.1 (Hyperpolarization)
.........
Enzyme Inhibition Screening: Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol describes a FRET-based assay to identify inhibitors of a target protease.

Objective: To identify this compound derivatives that inhibit the activity of a specific protease.

Materials:

  • Purified target protease.

  • FRET-based protease substrate (a peptide with a donor and quencher fluorophore on opposite sides of the cleavage site).

  • Assay buffer (optimized for the specific enzyme).

  • 384-well black microplates.

  • This compound derivative library (10 mM stock in DMSO).

  • Known protease inhibitor.

  • Fluorescent microplate reader capable of FRET measurements.

Protocol:

  • Compound Dispensing: Dispense a small volume of the diluted this compound derivatives into the wells of the 384-well plate.

  • Enzyme Addition: Add the purified protease to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the fluorescence of the donor fluorophore over time. Cleavage of the substrate by the protease will separate the donor and quencher, leading to an increase in donor fluorescence.

  • Data Analysis: Calculate the reaction rate (slope of the fluorescence signal over time) for each well. Determine the percent inhibition for each compound relative to the uninhibited control.

Data Presentation:

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Cmpd-0011092.31.2
Cmpd-002105.6>50
Cmpd-0031048.99.8
............

Visualizations

Signaling Pathway for a Gq-Coupled GPCR

Gq_Signaling_Pathway Ligand Ligand (this compound derivative) GPCR Gq-Coupled GPCR Ligand->GPCR G_protein Gαqβγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_release->PKC co-activates Downstream Downstream Cellular Response PKC->Downstream

Caption: Signaling cascade for a typical Gq-coupled GPCR.

General HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Optimization Plate_Prep Assay Plate Preparation (Cells/Enzyme) Assay_Development->Plate_Prep Plate_Prep->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Active Compounds Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Conclusion

These application notes provide a framework for conducting high-throughput screening of this compound derivatives. The selection of the assay will depend on the hypothesized or known biological target. It is crucial to develop and optimize any HTS assay to ensure it is robust, reproducible, and suitable for identifying true hits from a large compound library. Following primary screening, hit compounds should undergo a rigorous confirmation and validation process, including dose-response studies and testing in orthogonal assays, to eliminate false positives and prioritize compounds for further lead optimization.

References

Application Notes and Protocols for the Chromatographic Purification of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-isobutylpiperazine is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the chromatographic purification of this compound, focusing on preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods. These techniques are well-suited for achieving high enantiomeric purity on a preparative scale.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are often the preferred choice for the separation of enantiomers, including chiral amines and their derivatives.[3][4]

Data Presentation: Comparison of Purification Methods

The selection of the optimal purification technique depends on factors such as scale, required purity, and available equipment. Below is a summary of expected performance characteristics for preparative HPLC and SFC for the purification of this compound. Note: The following data is illustrative and based on typical results for similar chiral separations; optimization for this specific molecule is required.

ParameterPreparative HPLCPreparative SFC
Chiral Stationary Phase Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))
Typical Mobile Phase Hexane/Ethanol with additiveCO₂/Methanol with additive
Enantiomeric Excess (ee) > 99%> 99%
Recovery Yield 85 - 95%90 - 98%
Throughput ( g/hour ) LowerHigher
Solvent Consumption HighLow
Environmental Impact HigherLower ("Greener")
Cost per Gram HigherLower

Experimental Protocols

Protocol 1: Preparative HPLC Method

This protocol is adapted from established methods for similar N-Boc protected chiral piperidines and amines.[5][6] The use of an immobilized polysaccharide-based CSP like Chiralpak® IC allows for a broad range of solvents, enhancing method development flexibility.[7][8]

1. Materials and Instrumentation

  • HPLC System: Preparative HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Column: Chiralpak® IC, 250 x 20 mm, 5 µm particle size.

  • Racemic (R,S)-1-Boc-2-isobutylpiperazine: For method development and as a reference.

  • Solvents: HPLC-grade n-Hexane, Ethanol, and Diethylamine (DEA).

2. Sample Preparation

  • Dissolve the crude this compound in the initial mobile phase to a concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

3. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to ethanol may require optimization to achieve the desired resolution and retention time.

  • Flow Rate: 18 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (due to the Boc-group chromophore).

  • Injection Volume: 1-5 mL, depending on the desired loading and column capacity.

4. Purification and Post-Processing

  • Perform an initial analytical run with a small injection volume to determine the retention times of the (R) and (S) enantiomers.

  • Based on the analytical run, set the collection windows for the desired (R)-enantiomer.

  • Conduct the preparative run with the optimized sample load.

  • Collect the fractions corresponding to the (R)-enantiomer.

  • Analyze the purity of the collected fractions using an analytical chiral HPLC method.

  • Pool the fractions with the desired enantiomeric excess (>99% ee).

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Preparative SFC Method

SFC is an attractive alternative to HPLC for preparative chiral separations, offering faster separations and reduced solvent consumption.[] The principles of method development are similar, with the primary mobile phase being supercritical CO₂.[10]

1. Materials and Instrumentation

  • SFC System: Preparative SFC system with a CO₂ pump, modifier pump, back-pressure regulator, autosampler, column oven, and a UV-Vis or PDA detector.

  • Chiral Column: Chiralpak® IC, 250 x 20 mm, 5 µm particle size.

  • Racemic (R,S)-1-Boc-2-isobutylpiperazine: For method development.

  • Mobile Phase Components: Supercritical fluid grade CO₂, HPLC-grade Methanol, and Diethylamine (DEA).

2. Sample Preparation

  • Dissolve the crude this compound in methanol to a concentration of 20-50 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 25% Methanol (containing 0.1% DEA) in CO₂.

  • Flow Rate: 60 g/min .

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 1-3 mL.

4. Purification and Post-Processing

  • Perform an analytical SFC run to determine the elution profile.

  • Set fraction collection parameters based on the retention time of the (R)-enantiomer.

  • Execute the preparative injection.

  • The collected fractions will be a solution of the purified compound in the modifier (methanol).

  • Confirm the enantiomeric purity of the collected fractions by analytical SFC or HPLC.

  • Pool the desired fractions and evaporate the solvent to isolate the product.

Visualizations

Workflow for Chiral Purification Method Development

cluster_0 Method Development & Optimization cluster_1 Preparative Purification cluster_2 Analysis & Product Isolation racemic_sample Start with Racemic (R,S)-1-Boc-2-isobutylpiperazine column_selection Select Chiral Stationary Phase (e.g., Chiralpak IC) racemic_sample->column_selection analytical_screening Analytical Screening (HPLC/SFC) mobile_phase_opt Optimize Mobile Phase (Solvent ratio, Additives) analytical_screening->mobile_phase_opt column_selection->analytical_screening parameter_opt Optimize Other Parameters (Flow rate, Temperature) mobile_phase_opt->parameter_opt scale_up Scale-up to Preparative Column parameter_opt->scale_up loading_study Determine Optimal Sample Load scale_up->loading_study purification_run Perform Preparative Run loading_study->purification_run fraction_collection Collect Fractions of (R)-enantiomer purification_run->fraction_collection purity_analysis Analyze Fraction Purity (ee%, chemical purity) fraction_collection->purity_analysis pooling Pool Fractions Meeting Purity Specs purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Isolated Pure This compound solvent_removal->final_product

Caption: Workflow for chiral purification method development.

Logical Relationship of SFC System Components

cluster_sfc SFC System co2_supply CO₂ Supply sfc_pump SFC Pump co2_supply->sfc_pump modifier_pump Modifier Pump (e.g., Methanol + DEA) modifier_pump->sfc_pump autosampler Autosampler (Sample Injection) sfc_pump->autosampler column_oven Column Oven autosampler->column_oven chiral_column Chiral Column (e.g., Chiralpak IC) column_oven->chiral_column detector UV/PDA Detector chiral_column->detector bpr Back-Pressure Regulator (BPR) detector->bpr fraction_collector Fraction Collector bpr->fraction_collector waste Waste/Exhaust fraction_collector->waste

Caption: Logical relationship of SFC system components.

References

Analytical techniques for quality control of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quality Control of (R)-1-Boc-2-isobutylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral synthetic building block crucial in the development of various active pharmaceutical ingredients (APIs). The piperazine ring is a common scaffold in medicinal chemistry, and the specific stereochemistry at the C-2 position is often critical for the biological activity and safety profile of the final drug product. Therefore, rigorous quality control (QC) is essential to ensure the identity, purity, and, most importantly, the enantiomeric integrity of this intermediate. This document outlines a comprehensive analytical strategy for the quality control of this compound, providing detailed protocols for key analytical techniques.

Quality Control Strategy

A robust QC strategy for a chiral intermediate like this compound involves a multi-faceted approach to confirm its structure and assess its purity. The primary quality attributes to be controlled are:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main component and detection of any process-related or degradation impurities.

  • Enantiomeric Purity: Determination of the enantiomeric excess (e.e.) to ensure the correct stereoisomer is present at the required level.

  • Residual Solvents: Control of solvents used during the manufacturing process to acceptable limits defined by guidelines such as ICH Q3C.

The general workflow for the quality control analysis is depicted below.

Figure 1. General Quality Control Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample Sample Receipt of This compound Prep Sample Preparation (Dissolution in appropriate solvents) Sample->Prep Identity Identity Confirmation (FTIR, NMR, MS) Prep->Identity Assay Assay & Chemical Purity (RP-HPLC) Prep->Assay Enantiomeric Enantiomeric Purity (Chiral HPLC) Prep->Enantiomeric Residual Residual Solvents (GC-HS) Prep->Residual Review Data Review and Comparison to Specifications Identity->Review Assay->Review Enantiomeric->Review Residual->Review CoA Certificate of Analysis (CoA) Generation Review->CoA Release Batch Release CoA->Release Pass Reject Batch Rejection CoA->Reject Fail

A diagram illustrating the quality control workflow.

Identity Confirmation

The identity of this compound is unequivocally confirmed using a combination of spectroscopic techniques.[1]

Figure 2. Identity Confirmation Process cluster_methods Spectroscopic Analysis cluster_results Data Interpretation Compound This compound MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS_res Molecular Weight Confirmation (e.g., [M+H]⁺) MS->MS_res NMR_res Structural Elucidation (Proton & Carbon Environment) NMR->NMR_res IR_res Functional Group Identification (C=O, N-H, C-H) IR->IR_res Conclusion Identity Confirmed MS_res->Conclusion NMR_res->Conclusion IR_res->Conclusion

A flowchart for the identity confirmation process.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure.[2]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Acceptance Criteria: The chemical shifts, coupling constants, and signal integrations must be consistent with the structure of this compound.

Protocol: Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: LC-MS with Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Acceptance Criteria: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass of C₁₃H₂₇N₂O₂⁺ (Calculated: 243.2072, typically observed within ±5 ppm).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups.[3]

  • Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Acceptance Criteria: The spectrum should exhibit characteristic absorption bands corresponding to the functional groups present, such as C=O (carbamate), N-H (amine), and C-H (aliphatic) stretches.

Assay and Chemical Purity by RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is used to determine the assay (potency) and the levels of process-related impurities.

Experimental Protocol
  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Table 1: RP-HPLC Method Parameters for Assay and Purity

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Enantiomeric Purity by Chiral HPLC

The determination of enantiomeric purity is the most critical QC test for this material. A normal-phase chiral HPLC method is developed to separate the (R)- and (S)-enantiomers. The use of polysaccharide-based chiral stationary phases, such as Chiralpak®, is common for separating enantiomers of piperazine derivatives.[4][5][6]

Figure 3. Chiral HPLC Method Logic cluster_input Input cluster_system Chromatographic System cluster_output Output cluster_calc Calculation Sample {Sample|(R/S)-1-Boc-2-isobutylpiperazine} Column Chiral Stationary Phase (CSP) e.g., Chiralpak IC Sample->Column MobilePhase Mobile Phase n-Hexane : Isopropanol (e.g., 90:10 v/v) MobilePhase->Column Detector Detector UV @ 210 nm Column->Detector Chromatogram {Chromatogram|Separated enantiomer peaks} Detector->Chromatogram Calculation {Enantiomeric Purity (%)|Area(R) / (Area(R) + Area(S)) * 100} Chromatogram->Calculation

A logical diagram of the chiral HPLC method.
Experimental Protocol

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of a racemic (50:50 mixture of R and S) standard at ~0.5 mg/mL in the mobile phase to confirm peak identification and resolution.

    • Sample Solution: Accurately weigh about 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Suitability: Inject the racemic standard. The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 1.5.

Table 2: Chiral HPLC Method Parameters

Parameter Condition
Column Chiralpak IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

| Run Time | 30 minutes |

Note: The (S)-enantiomer is the undesired impurity in this analysis.

Residual Solvents by GC-HS

Residual solvents are analyzed using gas chromatography with a headspace autosampler (GC-HS) and a flame ionization detector (FID), following principles outlined in USP <467> and ICH Q3C.[7][8][9]

Experimental Protocol
  • Instrumentation: Gas chromatograph with a headspace autosampler and FID.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant process solvents (e.g., Toluene, Heptane, Ethyl Acetate) in a suitable high-boiling solvent like Dimethyl sulfoxide (DMSO). Prepare working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh about 100 mg of the sample into a headspace vial and add a known volume of the diluent (e.g., 1 mL of DMSO).

  • System Suitability: Analyze the standard solution to ensure adequate resolution and sensitivity for all target solvents.

Table 3: GC-HS Method Parameters for Residual Solvents

Parameter Condition
Column DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
Carrier Gas Nitrogen or Helium
Injector Temperature 200 °C
Detector Temperature 250 °C (FID)
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C

| Headspace Transfer Line Temp | 100 °C |

Data Presentation and Validation Summary

All quantitative results should be documented and compared against pre-defined specifications. Method validation would be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedures are fit for their intended purpose.

Table 4: Example Specifications and Validation Summary

Test Specification Validation Parameters (Typical Results)
Identity Conforms to structure Specificity: Method is specific for the analyte.
Assay (RP-HPLC) 98.0% - 102.0% Linearity (r²): > 0.999Accuracy (% Recovery): 98.0% - 102.0%Precision (%RSD): < 1.5%
Enantiomeric Purity ≥ 99.5% (R)-enantiomer Quantitation Limit (LOQ): ≤ 0.05% for the (S)-enantiomerPrecision at LOQ (%RSD): < 10%

| Residual Solvents | Per ICH Q3C limits | Linearity (r²): > 0.99 for all solventsAccuracy (% Recovery): 80% - 120% |

The analytical methods described provide a comprehensive framework for the quality control of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification, accurate assay determination, and precise control of both chemical and stereoisomeric impurities. Adherence to these protocols will guarantee that the material meets the high-quality standards required for its use in pharmaceutical development and manufacturing.

References

The Role of (R)-1-Boc-2-isobutylpiperazine and its Analogs in the Synthesis of Bioactive Molecules: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-Boc-2-isobutylpiperazine and other chiral substituted piperazines are valuable building blocks in medicinal chemistry, enabling the synthesis of complex bioactive molecules with high stereospecificity. The piperazine motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The introduction of a chiral center, as in this compound, allows for precise three-dimensional arrangements of pharmacophoric groups, which is often critical for potent and selective interaction with biological targets.

This application note provides a detailed overview of the use of a key chiral piperazine-like synthon in the synthesis of a prominent antiviral agent. It will focus on the synthesis of Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the COVID-19 oral antiviral treatment Paxlovid. While the core scaffold in Nirmatrelvir is a bicyclic proline derivative, its synthesis and incorporation into the final molecule share fundamental principles with the chemistry of chiral piperazines and serve as an exemplary case study. This document will provide detailed experimental protocols, quantitative data from various synthetic routes, and visualizations of the synthetic workflows.

Application Highlight: Synthesis of Nirmatrelvir (PF-07321332)

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The molecule's complex structure features a key chiral bicyclic proline moiety that mimics the P2 leucine residue of the natural substrate of Mpro. The synthesis of this complex molecule has been a subject of intense research to develop efficient and scalable manufacturing processes. Several synthetic strategies have been reported by Pfizer, the originator of the drug, as well as by other research groups, each with its own set of advantages.

Key Synthetic Intermediates and Overall Strategy

The synthesis of Nirmatrelvir is a convergent process, typically involving the coupling of three key fragments:

  • A chiral bicyclic proline derivative: This is the core scaffold that provides the crucial three-dimensional orientation.

  • A protected L-tert-leucine derivative: This fragment corresponds to the P3 residue of the peptidomimetic inhibitor.

  • A chiral lactam nitrile fragment: This portion contains the reactive nitrile "warhead" that covalently binds to the cysteine residue in the active site of the Mpro.

The general synthetic approach involves the sequential coupling of these fragments, followed by a final dehydration step to form the nitrile group.

Diagram of the General Retrosynthetic Analysis of Nirmatrelvir:

G Nirmatrelvir Nirmatrelvir Coupling_Deprotection Amide Coupling & Nitrile Formation Nirmatrelvir->Coupling_Deprotection Fragment_A Bicyclic Proline-tert-Leucine Fragment Coupling_Deprotection->Fragment_A Fragment_B Chiral Lactam Nitrile Fragment Coupling_Deprotection->Fragment_B Coupling Amide Coupling Fragment_A->Coupling Bicyclic_Proline Chiral Bicyclic Proline Derivative Coupling->Bicyclic_Proline t_Leucine L-tert-Leucine Derivative Coupling->t_Leucine

Caption: General retrosynthetic approach for Nirmatrelvir.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in different synthetic routes to Nirmatrelvir, providing a comparison of yields and conditions.

Table 1: Synthesis of the Bicyclic Proline-tert-Leucine Dipeptide Fragment

StepStarting MaterialsReagents and ConditionsYield (%)Reference
Amide Coupling (Pfizer)(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, Boc-L-tert-leucineHATU, DIPEA, DMF50[1][2]
Amide Coupling (Kincaid)(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, Boc-L-tert-leucine thioesterNMM, EtOAc, heat78 (over 3 steps)[3][4]

Table 2: Synthesis of the Chiral Lactam Nitrile Fragment

StepStarting MaterialsReagents and ConditionsYield (%)Reference
AlkylationN-Boc-L-glutamic acid dimethyl esterLiHMDS, bromoacetonitrile, THF, -78 °C40[5]
Reduction and CyclizationAlkylated productRaney Nickel, H2 or CoCl2, NaBH4Not specified[6]
Boc DeprotectionN-Boc protected lactamp-TsOHNot specified[6]

Table 3: Final Coupling and Nitrile Formation to Yield Nirmatrelvir

StepStarting MaterialsReagents and ConditionsYield (%)Reference
Amide Coupling (Pfizer)Dipeptide acid, Chiral amino lactamHATU, DIPEA, NMM17 (over 2 steps)[7]
Dehydration (Pfizer)Tripeptide amideBurgess reagent81[3][7]
Amide Coupling (Veeramani)Dipeptide acid, Chiral amino nitrileT3P, DIPEANot specified[8]
Dehydration (Kincaid)Tripeptide amideTrifluoroacetic anhydride, NMM95 (over 2 steps)[1][4]
One-Pot Synthesis (Kincaid)Carboxylic acid, Bicyclic proline salt, Amino nitrile HClT3P, DIPEA64[6]

Experimental Protocols

This section provides detailed experimental methodologies for key transformations in the synthesis of Nirmatrelvir, adapted from published literature.

Protocol 1: Synthesis of the Bicyclic Proline-tert-Leucine Dipeptide (Pfizer Route)[1][2]

Diagram of the Experimental Workflow:

G cluster_0 Amide Coupling Start Dissolve Boc-L-tert-leucine, bicyclic proline methyl ester, HATU, and DIPEA in DMF React Stir at room temperature Start->React Workup Aqueous work-up and extraction with organic solvent React->Workup Purify Column chromatography Workup->Purify Product Obtain dipeptide methyl ester Purify->Product

Caption: Workflow for dipeptide synthesis (Pfizer route).

Procedure:

  • To a solution of Boc-L-tert-leucine (1.0 eq), (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1.0 eq), and HATU (1.1 eq) in anhydrous DMF is added DIPEA (2.0 eq) at room temperature.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the dipeptide methyl ester.

  • The methyl ester is then hydrolyzed using LiOH in a mixture of THF and water.

  • After acidification, the carboxylic acid product is extracted and used in the next step without further purification.

Protocol 2: Synthesis of the Chiral Lactam Nitrile Fragment[5][6]

Diagram of the Experimental Workflow:

G cluster_alkylation Diastereoselective Alkylation cluster_cyclization Reduction and Cyclization Start_A Dissolve N-Boc-L-glutamic acid dimethyl ester in THF Cool_A Cool to -78 °C Start_A->Cool_A Add_Base Add LiHMDS Cool_A->Add_Base Add_Alkylating_Agent Add bromoacetonitrile Add_Base->Add_Alkylating_Agent React_A Stir at -78 °C Add_Alkylating_Agent->React_A Workup_A Quench and extract React_A->Workup_A Product_A Alkylated product Workup_A->Product_A Start_B Dissolve alkylated product in solvent Product_A->Start_B React_B Hydrogenate with Raney Nickel or reduce with CoCl2/NaBH4 Start_B->React_B Product_B Lactam product React_B->Product_B

Caption: Workflow for chiral lactam nitrile synthesis.

Procedure:

  • Alkylation: To a solution of N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous THF at -78 °C is added LiHMDS (2.2 eq) dropwise. After stirring for 30 minutes, bromoacetonitrile (1.5 eq) is added. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • Reduction and Cyclization: The crude alkylated product is dissolved in methanol and subjected to hydrogenation in the presence of Raney nickel under a hydrogen atmosphere. Alternatively, a reduction can be performed using cobalt(II) chloride and sodium borohydride. The reaction leads to the reduction of the nitrile and subsequent cyclization to the lactam.

  • Deprotection: The N-Boc protecting group is removed by treating the lactam with p-toluenesulfonic acid in a suitable solvent to yield the corresponding tosylate salt as a crystalline solid.

Protocol 3: Final Coupling and Dehydration to Nirmatrelvir (Kincaid's Sustainable Route)[3][4]

Diagram of the Experimental Workflow:

G cluster_coupling Amide Coupling cluster_dehydration Dehydration and Final Steps Start_C Combine dipeptide thioester and amino lactam in EtOAc Add_Base_C Add NMM Start_C->Add_Base_C React_C Stir at room temperature Add_Base_C->React_C Product_C Tripeptide amide React_C->Product_C Start_D Dissolve tripeptide amide in MeCN Product_C->Start_D Deprotection Add HCl/dioxane for Boc removal Start_D->Deprotection Trifluoroacetylation Add TFAA and NMM Deprotection->Trifluoroacetylation Workup_D Aqueous work-up Trifluoroacetylation->Workup_D Product_D Nirmatrelvir Workup_D->Product_D

Caption: Workflow for final steps in Kincaid's route.

Procedure:

  • Amide Coupling: The thioester of the Boc-protected dipeptide (1.0 eq) and the hydrochloride salt of the chiral amino lactam (1.1 eq) are suspended in ethyl acetate. N-methylmorpholine (NMM, 2.2 eq) is added, and the mixture is stirred at room temperature until the reaction is complete as monitored by HPLC.

  • Boc Deprotection: The crude product from the previous step is dissolved in acetonitrile, and a solution of HCl in dioxane (4M) is added. The reaction is stirred at room temperature for 2 hours.

  • Trifluoroacetylation and Dehydration: The resulting amine hydrochloride salt is treated with trifluoroacetic anhydride (TFAA) and NMM in acetonitrile. This step simultaneously installs the trifluoroacetamide group and dehydrates the primary amide to the nitrile.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to afford Nirmatrelvir.

Other Bioactive Molecules from Chiral Piperazine Scaffolds

While the synthesis of Nirmatrelvir provides a detailed case study of a complex chiral heterocyclic amine in drug synthesis, the broader class of chiral piperazines, including the originally queried this compound, are versatile intermediates for a range of other bioactive molecules. These scaffolds are frequently employed in the development of agents targeting the central nervous system, as well as in antiviral and anticancer research. The synthetic utility of these building blocks lies in the ability to selectively functionalize the two nitrogen atoms, often through methods like Buchwald-Hartwig amination and reductive amination, to introduce diverse substituents and build molecular complexity.[9]

Conclusion

The synthesis of Nirmatrelvir serves as a powerful illustration of the strategic use of complex chiral building blocks, analogous to this compound, in the construction of potent therapeutic agents. The various synthetic routes developed for this antiviral drug highlight the ongoing innovation in organic synthesis, with a clear trend towards more efficient, scalable, and sustainable processes. The detailed protocols and comparative data presented in this application note offer valuable insights for researchers and professionals in drug development engaged in the synthesis of complex, stereochemically rich bioactive molecules. The principles demonstrated in the synthesis of Nirmatrelvir are broadly applicable to the use of other chiral piperazine derivatives in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (R)-1-Boc-2-isobutylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (R)-1-Boc-2-isobutylpiperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and efficient strategy involves a two-step process. First, the enantiomerically pure starting material, (R)-2-isobutylpiperazine, is synthesized. Subsequently, a selective mono-N-Boc protection is performed on the piperazine ring to yield the final product. Direct functionalization of a pre-formed piperazine ring is often challenging.

Q2: Why is selective mono-Boc protection necessary?

A2: Piperazine has two secondary amine groups. Without selective protection, the reaction with di-tert-butyl dicarbonate (Boc anhydride) can lead to a mixture of mono-Boc protected, di-Boc protected, and unreacted starting material. This complicates purification and reduces the yield of the desired mono-protected product.[1][2]

Q3: What are the critical factors influencing the success of the Boc protection step?

A3: The key factors include the stoichiometry of the reagents, the choice of solvent and base, reaction temperature, and reaction time. Careful control of these parameters is crucial for achieving high yield and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Boc protection reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of the optimal reaction time and ensures the complete consumption of the starting material.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Below is a breakdown of potential causes and their solutions.

Potential Causes & Solutions

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS to ensure the starting material is fully consumed before workup. Consider extending the reaction time if necessary.
Suboptimal Reagent Stoichiometry Carefully control the molar ratio of (R)-2-isobutylpiperazine to Boc anhydride. A slight excess of Boc anhydride (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, but a large excess can promote di-protection.
Inefficient Mixing Ensure vigorous stirring, especially if the reaction is heterogeneous, to maximize contact between reactants.
Side Reactions (Di-Boc formation) Use a controlled amount of Boc anhydride and consider adding it portion-wise to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity for mono-protection.
Product Loss During Workup The product may have some water solubility. During aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Performing multiple extractions (3-4 times) can significantly improve recovery.
Purification Issues Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to ensure good separation of the product from impurities and unreacted starting materials.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time extend_time->check_completion check_side_products Analyze for Side Products (Di-Boc, etc.) complete->check_side_products side_products Significant Side Products check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No optimize_conditions Optimize Stoichiometry, Temperature, and Reagent Addition side_products->optimize_conditions end Optimized Yield optimize_conditions->end review_workup Review Workup and Extraction Procedure no_side_products->review_workup workup_issue Potential Product Loss review_workup->workup_issue Yes purification_issue Review Purification Method review_workup->purification_issue No optimize_extraction Increase Extraction Volume/Frequency, Use Brine Wash workup_issue->optimize_extraction optimize_extraction->end purification_issue->end

Caption: A step-by-step workflow for troubleshooting low product yield.

Issue 2: Formation of Di-substituted Byproduct

Q: I am observing a significant amount of the di-Boc-protected piperazine in my reaction mixture. How can I improve the selectivity for mono-substitution?

A: Formation of the di-substituted byproduct is a common challenge in the Boc protection of piperazines. Here are several strategies to favor mono-protection.

Strategies to Enhance Mono-substitution Selectivity

StrategyDescription
Control Stoichiometry Use a precise molar ratio of Boc anhydride, typically between 1.0 and 1.1 equivalents relative to the piperazine.
Slow Addition of Boc Anhydride Add the Boc anhydride solution dropwise or in small portions over an extended period. This maintains a low concentration of the protecting agent, favoring reaction at the more reactive nitrogen and minimizing di-substitution.
Lower Reaction Temperature Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures can enhance the kinetic selectivity for mono-protection.
Choice of Base and Solvent The choice of base and solvent can influence selectivity. A common system is using a base like sodium bicarbonate or triethylamine in a solvent such as dichloromethane (DCM) or a mixture of THF and water.[3]
Acid Salt Strategy Reacting piperazine with one equivalent of an acid (e.g., acetic acid) to form the mono-salt can improve selectivity for mono-acylation.[1]

Logical Tree for Minimizing Di-substitution

Di_Substitution_Troubleshooting start High Di-Boc Formation check_stoichiometry Verify Stoichiometry of Boc Anhydride start->check_stoichiometry high_stoichiometry > 1.1 eq. check_stoichiometry->high_stoichiometry Yes optimal_stoichiometry Stoichiometry is Optimal check_stoichiometry->optimal_stoichiometry No correct_stoichiometry Adjust to 1.0-1.1 eq. high_stoichiometry->correct_stoichiometry end Improved Mono-selectivity correct_stoichiometry->end check_addition Review Reagent Addition Method optimal_stoichiometry->check_addition fast_addition Rapid Addition check_addition->fast_addition Yes slow_addition_optimal Addition Method is Optimal check_addition->slow_addition_optimal No slow_addition Implement Slow/Portion-wise Addition fast_addition->slow_addition slow_addition->end check_temperature Evaluate Reaction Temperature slow_addition_optimal->check_temperature high_temperature > Room Temp. check_temperature->high_temperature Yes check_temperature->end No lower_temperature Reduce Temperature (e.g., 0 °C) high_temperature->lower_temperature lower_temperature->end

Caption: Decision tree for optimizing mono-Boc protection selectivity.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-isobutylpiperazine

The synthesis of the chiral precursor, (R)-2-isobutylpiperazine, can be achieved through various enantioselective methods. One common approach involves the cyclization of a chiral diamine precursor, which can be derived from a chiral amino acid like (R)-leucine.

Protocol 2: Mono-N-Boc Protection of (R)-2-isobutylpiperazine

This protocol details the selective protection of the N1 nitrogen of (R)-2-isobutylpiperazine.

Materials:

  • (R)-2-isobutylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-isobutylpiperazine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.1 equiv.) in a minimal amount of dichloromethane.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reaction Parameters for Optimization

ParameterRecommended RangeNotes
Temperature 0 °C to Room TemperatureLower temperatures generally favor mono-protection.
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.
Base Triethylamine, Diisopropylethylamine, Sodium BicarbonateThe choice of base can affect reaction rate and selectivity.
Solvent Dichloromethane, THF, AcetonitrileSolvent choice can impact solubility and reaction kinetics.

References

Technical Support Center: Synthesis of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-2-isobutylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this chiral intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using asymmetric lithiation-trapping methodologies.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete lithiation.Ensure anhydrous and anaerobic conditions. Use freshly titrated s-BuLi. Consider extending the lithiation time or slightly increasing the temperature from -78°C. In situ IR spectroscopy can help monitor the lithiation progress.
Low reactivity of the electrophile (isobutyl halide).Switch to a more reactive electrophile, such as isobutyl triflate. Ensure the electrophile is added slowly at low temperature to prevent quenching of the lithiated intermediate.
Degradation of the lithiated intermediate.Minimize the time between lithiation and electrophile addition. Ring fragmentation can occur, especially with certain N-substituents on the distal nitrogen. Using a sterically bulky N-alkyl group can sometimes minimize this side reaction.
Low Enantioselectivity Inefficient chiral ligand.Ensure the chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, is of high purity. The stoichiometry of the ligand to the base and substrate is critical.
Racemization.The lithiated intermediate may not be configurationally stable at higher temperatures. Maintain a strict low-temperature profile throughout the reaction.
"Diamine-switch" strategy may be needed.For certain electrophiles, a "diamine-switch" strategy, where a less hindered diamine like TMEDA is added after the initial asymmetric lithiation, can improve enantioselectivity.
Formation of Di-substituted Byproducts Di-lithiation of the piperazine ring.Use of a bulky N'-substituent on the piperazine can sterically hinder a second deprotonation. Carefully control the stoichiometry of the alkyllithium base.
Difficult Purification Co-elution of the product with starting material or byproducts.Utilize a different solvent system for column chromatography. Consider converting the product to a salt to facilitate purification by crystallization. Chiral HPLC or SFC can be employed for analytical and preparative separation of enantiomers.
Inconsistent Yields Variability in reagent quality.Use high-purity, anhydrous solvents and reagents. The concentration of the alkyllithium base should be determined by titration before each use.
Inconsistent reaction temperature.Ensure accurate and stable temperature control throughout the reaction, especially during lithiation and electrophile addition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high enantioselectivity in the synthesis of this compound?

A1: The choice and purity of the chiral ligand, along with strict temperature control, are paramount for high enantioselectivity. The complex formed between the organolithium base (e.g., s-BuLi) and the chiral diamine (e.g., (-)-sparteine) directs the deprotonation to one enantiotopic proton, establishing the stereocenter. Any deviation in the quality of the ligand or temperature fluctuations can lead to a decrease in the enantiomeric excess (e.e.).

Q2: How can I minimize the formation of the di-Boc protected piperazine byproduct?

A2: While this is more of a concern during the initial Boc-protection of piperazine, if you are preparing your own starting material, careful control of the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using a slight excess of piperazine can favor the mono-protected product.

Q3: Are there alternative methods to asymmetric lithiation for the synthesis of this compound?

A3: Yes, other methods for the enantioselective synthesis of α-substituted piperazines exist. These include the catalytic asymmetric allylic alkylation of piperazin-2-ones followed by reduction, and the hydrogenation of chiral pyrazine precursors. However, asymmetric lithiation-trapping is a more direct C-H functionalization approach.

Q4: What is the role of the N'-substituent on the piperazine ring?

A4: The substituent on the distal nitrogen (N') significantly influences the reaction's outcome. A bulky substituent can improve the yield and diastereoselectivity by preventing side reactions like ring fragmentation and di-lithiation.

Q5: How can I confirm the enantiomeric purity of my final product?

A5: The enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Experimental Protocols

Representative Protocol for Asymmetric Lithiation-Trapping

This protocol is a general representation based on literature procedures for the asymmetric α-alkylation of N-Boc-piperazines and should be optimized for the specific synthesis of this compound.

Materials:

  • N-Boc-piperazine

  • s-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • (-)-Sparteine (or a suitable chiral diamine surrogate)

  • Isobutyl bromide (or a more reactive isobutyl electrophile)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-piperazine (1.0 eq) in anhydrous diethyl ether to a flame-dried flask at -78°C.

  • Chiral Ligand Addition: Add (-)-sparteine (1.2 eq) to the solution.

  • Lithiation: Slowly add a solution of s-BuLi (1.2 eq) to the reaction mixture while maintaining the temperature at -78°C. Stir the mixture at this temperature for the optimized lithiation time (e.g., 1-3 hours).

  • Electrophile Addition: Slowly add isobutyl bromide (1.5 eq) to the reaction mixture at -78°C.

  • Quenching: After stirring for a suitable time, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

The following table summarizes representative data for the asymmetric lithiation of N-Boc-piperazines with different electrophiles, illustrating the impact on yield and enantioselectivity. Note that these are illustrative examples and results for isobutyl bromide may vary.

EntryElectrophileYield (%)Enantiomeric Ratio (er)
1Benzyl bromide7595:5
2Allyl bromide8092:8
3Methyl iodide6590:10

Data is representative and compiled from general literature on asymmetric lithiation of N-Boc-piperazines.

Visualizations

Experimental Workflow for Asymmetric Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A N-Boc-piperazine in Anhydrous Solvent C s-BuLi (-78°C) A->C 1. B (-)-Sparteine B->C 2. D Isobutyl Bromide (-78°C) C->D 3. Lithiation E Quench with NH4Cl (aq) D->E 4. Alkylation F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the asymmetric synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity Start Low Yield or Purity Issue Yield_Q1 Check Lithiation Conditions (Anhydrous, Temp, Time) Start->Yield_Q1 Purity_Q1 Low Enantioselectivity? Start->Purity_Q1 Yield_A1_Yes Optimize Electrophile (Reactivity, Addition Rate) Yield_Q1->Yield_A1_Yes Conditions OK Yield_A1_No Improve Lithiation: - Fresh s-BuLi - Adjust Time/Temp Yield_Q1->Yield_A1_No Conditions Not Ideal Purity_A1_Yes Verify Chiral Ligand Quality & Stoichiometry. Strict Temp Control. Purity_Q1->Purity_A1_Yes Yes Purity_A1_No Byproducts Present? Purity_Q1->Purity_A1_No No Purity_A2 Optimize Chromatography Consider Salt Crystallization Purity_A1_No->Purity_A2

Caption: A logical approach to troubleshooting common synthesis issues.

Technical Support Center: Overcoming Solubility Challenges with (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (R)-1-Boc-2-isobutylpiperazine. The following information is designed to offer direct, actionable advice and detailed experimental protocols to facilitate the smooth progress of your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of this compound.

Q1: My this compound is not dissolving in my desired solvent. What should I do?

A1: Poor solubility can be a significant hurdle. A systematic approach is recommended to find a suitable solvent system. The bulky and hydrophobic Boc (tert-butyloxycarbonyl) group, combined with the isobutyl substituent, can significantly reduce the aqueous solubility of the piperazine core. However, it is expected to be soluble in several organic solvents.

Initial Steps:

  • Solvent Selection: Start with polar aprotic solvents, as they are generally effective for dissolving Boc-protected amines.

  • Small-Scale Testing: Always perform solubility tests on a small scale (e.g., 1-2 mg of the compound) to conserve your material.

  • Purity Check: Ensure the purity of your compound. Impurities can sometimes affect solubility. High-performance liquid chromatography (HPLC) can be used to assess purity.

If initial attempts fail, follow this more detailed troubleshooting workflow:

cluster_0 Solubility Enhancement Workflow start Start with Undissolved This compound in chosen solvent vortex Vortex for 30 seconds start->vortex check1 Visually Inspect for Dissolution vortex->check1 sonicate Sonicate for 5 minutes check1->sonicate No success Compound Dissolved check1->success Yes check2 Visually Inspect for Dissolution sonicate->check2 heat Gently Heat to 40°C for 5 minutes check2->heat No check2->success Yes check3 Visually Inspect for Dissolution heat->check3 check3->success Yes fail Consider Alternative Solvent or Co-solvent System check3->fail No

Technical Support Center: Refinement of Boc Deprotection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the refinement of Boc deprotection methods to avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of byproduct formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4][5] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[2][4][5]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][4][5] These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][4][5]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[2][4][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][4][5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2][4][5]

Q3: What are scavengers and how do they prevent byproduct formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3][5] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2][3] Scavengers are typically nucleophilic compounds.[2]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the crude product upon analysis by techniques like TLC, HPLC, or LC-MS, and a lower than expected yield of the desired product.

Q5: Are there milder alternatives to TFA for Boc deprotection?

A5: Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[6] These include:

  • 4M HCl in 1,4-dioxane[6]

  • 1M HCl in ethyl acetate[6]

  • Dilute aqueous phosphoric acid[6]

  • Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[6]

  • Oxalyl chloride in methanol has also been reported as a mild deprotection method.[7][8]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.

  • Possible Cause: tert-Butylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[3] A common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[5]

Issue 2: Incomplete deprotection of the Boc group.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[2]

    • Solution: Increase the concentration of the acid. For TFA, a concentration of 25-50% in DCM is a good starting point.[6] For challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[2][3]

  • Possible Cause 2: Insufficient reaction time or temperature.[2][3]

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).[3] Most Boc deprotections are performed at room temperature; however, gentle warming can be considered, but be aware that this may also increase the formation of byproducts if scavengers are not used.[2][3][6]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[2][3]

    • Solution: For sterically hindered substrates, a stronger acid, longer reaction time, and potentially elevated temperature may be necessary.[2][3] The use of an effective scavenger cocktail is crucial under these more forcing conditions.[2][3]

Issue 3: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage/deprotection step.[9][10]

  • Solution: The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) to the cleavage cocktail can help prevent oxidation and may also reduce any Met(O) that has already formed.[2][9]

Data Presentation

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, Met, Tyr1-5%Highly effective carbocation scavenger.[6]
Triethylsilane (TES)Trp, Met, Tyr1-5%Similar to TIS.
AnisoleGeneral2.5-5%A general scavenger for various nucleophilic residues.[6]
ThiophenolGeneral2.5-5%Can prevent nucleophilic substrates from being alkylated.[6]
ThioanisoleMet2.5-5%Protects methionine from tert-butylation.[6] Note: Avoid if your peptide contains Trp, as thioanisole cation adducts can alkylate the indole ring.[6]
1,2-Ethanedithiol (EDT)Trp, Cys2.5%Effective in preventing side reactions with Trp and Cys.[6]
WaterGeneral2.5-5%Can act as a scavenger for the tert-butyl cation.[6]
PhenolTyr5%Used in scavenger cocktails like "Reagent K".[6]

Table 2: Comparison of Deprotection Reagents and Conditions

ReagentSolventTypical ConcentrationTemperatureReaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[6]0 °C to Room Temp.30 min - 2 hours[6]
Hydrogen Chloride (HCl)1,4-Dioxane4M[6]0 °C to Room Temp.30 min - 2 hours[6]
Hydrogen Chloride (HCl)Ethyl Acetate1M[6]Room Temp.Varies
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom Temp.Variable

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[3]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail (e.g., 2.5-5% v/v of TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture at 0 °C or room temperature.[3]

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[3]

  • Work-up: Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and can be purified by standard methods.[5]

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5] For peptides with multiple sensitive residues, Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be used.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and gently agitate at room temperature for 1-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_byproducts Byproduct Formation cluster_scavenging Scavenging Pathway Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Alkylated_Byproduct Alkylated Byproduct (+56 Da) tert_Butyl_Cation->Alkylated_Byproduct Alkylation Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Byproduct Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting_Workflow start Boc Deprotection Experiment check_completion Analyze Crude Product (LC-MS, HPLC) start->check_completion is_complete Is Deprotection Complete? check_completion->is_complete byproducts Are Byproducts Observed? is_complete->byproducts Yes incomplete_deprotection Troubleshoot: - Increase Acid Conc. - Increase Reaction Time/Temp - Consider Steric Hindrance is_complete->incomplete_deprotection No success Successful Deprotection byproducts->success No byproduct_formation Troubleshoot: - Add/Optimize Scavengers - Check for Oxidation (Met) - Use Milder Conditions byproducts->byproduct_formation Yes incomplete_deprotection->start byproduct_formation->start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Synthesis of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of (R)-1-Boc-2-isobutylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy for the enantioselective synthesis of 2-substituted piperazines involves starting from a chiral amino acid. For this compound, the synthesis typically begins with (R)-leucine. The amino acid is converted into a corresponding 1,2-diamine, which then undergoes cyclization to form the piperazine ring. The final step is the selective N-Boc protection of the less sterically hindered nitrogen.

Q2: What are the most common impurities encountered in the synthesis of this compound?

The most frequently observed impurities include:

  • Di-Boc-2-isobutylpiperazine: This results from the protection of both nitrogen atoms of the piperazine ring.

  • Unreacted (R)-2-isobutylpiperazine: Incomplete reaction during the Boc-protection step can leave unreacted starting material.

  • (R,R)-2,5-diisobutylpiperazine: This can form as a byproduct during the cyclization step through the self-condensation of the amino acid derivative.

  • Diastereomers: If the stereochemical integrity is not maintained throughout the synthesis, other diastereomers of the desired product may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted reagents, can be present in the final product.

Q3: How can I minimize the formation of the di-Boc protected byproduct?

The formation of the di-substituted byproduct can be minimized by carefully controlling the stoichiometry of the Boc-anhydride. Using a slight excess or a 1:1 molar ratio of Boc-anhydride to (R)-2-isobutylpiperazine is recommended. Additionally, performing the reaction at a controlled temperature (e.g., 0 °C to room temperature) can enhance selectivity. Some methods also suggest the use of a piperazine salt to reduce the nucleophilicity of one of the nitrogen atoms, thus favoring mono-protection.[1]

Q4: What are the recommended methods for purifying crude this compound?

The primary methods for purification are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired mono-Boc product from the di-Boc byproduct and other less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: To remove unreacted (R)-2-isobutylpiperazine, an acidic wash (e.g., with dilute HCl) can be employed. The desired Boc-protected product will remain in the organic layer, while the more basic unreacted piperazine will move to the aqueous layer as its salt.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective final purification step to remove minor impurities and obtain a high-purity product.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction during cyclization or Boc-protection.Monitor the reaction progress by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature if necessary.
Product loss during work-up and extraction.Ensure the pH is appropriately adjusted during extractions. Use a brine wash to reduce the solubility of the product in the aqueous layer. Perform multiple extractions with the organic solvent.
Steric hindrance from the isobutyl group affecting reactivity.For the Boc-protection step, consider using a less sterically hindered base or a more reactive Boc-donating reagent.
Presence of a Significant Amount of Di-Boc Byproduct Excess Boc-anhydride used.Carefully control the stoichiometry of Boc-anhydride (use no more than 1.1 equivalents).
Reaction temperature is too high, leading to reduced selectivity.Perform the Boc-protection at a lower temperature (e.g., 0 °C) and slowly add the Boc-anhydride.
Contamination with (R,R)-2,5-diisobutylpiperazine Self-condensation during the formation of the piperazine ring.Use a high dilution technique during the cyclization step to favor intramolecular over intermolecular reactions.
Product is an Oil and Difficult to Purify by Crystallization The product may be intrinsically an oil at room temperature.Rely on column chromatography for purification. If a solid is expected, ensure all solvent has been removed. Trituration with a non-polar solvent like pentane or hexane may induce solidification.
Inconsistent Stereochemistry Racemization during one of the synthetic steps.Use mild reaction conditions, especially when using strong bases or acids. Analyze the enantiomeric purity of intermediates and the final product using chiral HPLC or NMR with a chiral shift reagent.

Data Presentation

Table 1: Representative Yields for a Multi-Step Synthesis of a 2-Substituted Piperazine

Step Reaction Starting Material Product Representative Yield (%)
1Diamine Formation(R)-Leucine derivative(R)-1-amino-3-isobutyl-1,2-diamine85-95
2Cyclization(R)-1-amino-3-isobutyl-1,2-diamine(R)-2-isobutylpiperazine70-85
3N-Boc Protection(R)-2-isobutylpiperazineThis compound75-90

Note: These are representative yields based on analogous syntheses of 2-substituted piperazines and may vary depending on the specific reaction conditions and scale.

Table 2: Example Impurity Profile Before and After Purification

Impurity Typical Level in Crude Product (%) Typical Level After Chromatography (%)
This compound80-90>98
Di-Boc-2-isobutylpiperazine5-15<1
(R)-2-isobutylpiperazine1-5<0.5
(R,R)-2,5-diisobutylpiperazine1-3<0.5

Experimental Protocols

Protocol 1: Representative Synthesis of (R)-2-isobutylpiperazine from (R)-Leucine

This protocol is a representative example based on the synthesis of similar 2-substituted piperazines.

Step A: Synthesis of the corresponding 1,2-diamine from (R)-Leucine

  • (R)-Leucine is first converted to its corresponding amino alcohol via reduction of the carboxylic acid (e.g., using LiAlH₄ or BH₃·THF).

  • The amino group of the resulting (R)-leucinol is protected (e.g., with a Cbz or Nosyl group).

  • The hydroxyl group is then converted to a leaving group (e.g., mesylate or tosylate).

  • Displacement of the leaving group with an amine source (e.g., ammonia or a protected amine) followed by deprotection yields the chiral 1,2-diamine.

Step B: Cyclization to (R)-2-isobutylpiperazine

  • The resulting 1,2-diamine from Step A is reacted with a two-carbon electrophile (e.g., a dihaloethane derivative) under basic conditions to facilitate ring closure.

  • Alternatively, the diamine can be cyclized using a method analogous to the formation of diketopiperazines followed by reduction.

  • The crude (R)-2-isobutylpiperazine is then purified, typically by distillation or crystallization of its salt.

Protocol 2: N-Boc Protection of (R)-2-isobutylpiperazine

  • Dissolve (R)-2-isobutylpiperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 eq.), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_intermediate2 Piperazine Formation cluster_final Final Product R_Leucine (R)-Leucine Diamine (R)-1,2-Diamine Derivative R_Leucine->Diamine Multistep Conversion Piperazine (R)-2-Isobutylpiperazine Diamine->Piperazine Cyclization Final_Product This compound Piperazine->Final_Product N-Boc Protection

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start (R)-2-Isobutylpiperazine Boc2O + Boc₂O (1 eq.) Start->Boc2O Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound Boc2O->Product DiBoc 1,4-Di-Boc-2-isobutylpiperazine Boc2O->DiBoc Excess Boc₂O

Caption: Formation of common impurities during N-Boc protection.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analysis Analyze Reaction Data (TLC, LC-MS, NMR) Start->Analysis Identify Identify Potential Cause Analysis->Identify Solution Implement Corrective Action Identify->Solution Verify Verify Improvement Solution->Verify Verify->Identify No End Problem Resolved Verify->End Yes

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Process Optimization for the Industrial Production of (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of (R)-1-Boc-2-isobutylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for producing this compound?

A scalable and reliable method for synthesizing chiral 2-substituted piperazines often begins with readily available chiral starting materials, such as α-amino acids. A practical approach for this compound starts from (R)-Leucine, proceeding through the reduction to the corresponding amino alcohol, followed by a cyclization strategy and subsequent Boc-protection.

Q2: What are the critical parameters to control during the reductive amination step?

Successful reductive amination is crucial for high yield and purity. Key parameters to monitor and control include the choice of reducing agent, reaction temperature, and pH. Sodium triacetoxyborohydride is a commonly used mild reducing agent. Maintaining a weakly acidic to neutral pH is often optimal for imine formation and subsequent reduction. Temperature control is vital to prevent side reactions.

Q3: How can I minimize the formation of di-Boc protected piperazine during the N-Boc protection step?

The formation of the di-Boc byproduct can be a significant issue. To favor mono-protection, it is essential to control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess of the piperazine substrate relative to the Boc-anhydride can help minimize the double addition. Slow, portion-wise addition of Boc₂O at a controlled temperature (e.g., 0 °C to room temperature) can also improve selectivity.

Q4: What are the recommended purification methods for the final product?

Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any remaining impurities. In some cases, crystallization can be an effective method for obtaining a highly pure product on a larger scale. For analytical purposes, chiral HPLC or capillary electrophoresis can be employed to determine enantiomeric purity.[1][2]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic pathway starting from (R)-Leucinol.

Logical Diagram for Troubleshooting Low Yield in Reductive Amination

troubleshooting_low_yield start Low Yield in Reductive Amination Step check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up and Isolation Procedure start->check_workup solution_reagents Use fresh, anhydrous reagents. Ensure correct molar ratios. check_reagents->solution_reagents incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Evidence of Side Reactions? check_conditions->side_reactions product_loss Potential for Product Loss? check_workup->product_loss solution_incomplete Increase reaction time. Consider a more active reducing agent. Optimize pH for imine formation. incomplete_reaction->solution_incomplete Yes solution_side_reactions Lower reaction temperature. Control rate of reagent addition. Use a milder reducing agent. side_reactions->solution_side_reactions Yes solution_product_loss Perform multiple extractions. Adjust pH of aqueous layer to optimize extraction. Consider salting out. product_loss->solution_product_loss Yes

Caption: Troubleshooting workflow for low yield in the reductive amination step.

Issue 1: Low yield in the synthesis of the intermediate N-(2-hydroxy-4-methylpentyl)ethane-1,2-diamine.

  • Question: My reductive amination of (R)-leucinol with a protected aminoacetaldehyde derivative is giving a low yield. What are the likely causes?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete imine formation: The equilibrium between the aldehyde/ketone and the amine to form the imine can be unfavorable. Ensure that water is effectively removed from the reaction, or use a dehydrating agent if compatible with your reaction conditions.

    • Suboptimal pH: The pH of the reaction mixture is critical. A slightly acidic medium is often required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Inefficient reduction: The choice of reducing agent is important. Sodium triacetoxyborohydride is generally effective and mild. Ensure it is added in an appropriate stoichiometric amount and that the reaction is allowed to proceed to completion, which can be monitored by TLC or LC-MS.[3]

    • Side reactions: Over-reduction of the aldehyde starting material to the corresponding alcohol can compete with the desired reductive amination. Maintaining a controlled temperature can help minimize this.

Issue 2: Formation of multiple products during the Boc protection of (R)-2-isobutylpiperazine.

  • Question: I am observing the formation of both the desired mono-Boc product and the di-Boc protected piperazine. How can I improve the selectivity for the mono-protected product?

  • Answer: Achieving mono-protection of a diamine can be challenging due to the presence of two nucleophilic nitrogen atoms. Here are some strategies to enhance selectivity:

    • Control Stoichiometry: Use a slight excess of the piperazine starting material relative to di-tert-butyl dicarbonate (Boc₂O). This will increase the probability that a molecule of Boc₂O reacts with an unprotected piperazine.

    • Slow Addition: Add the Boc₂O solution slowly to the reaction mixture at a reduced temperature (e.g., 0 °C). This helps to prevent a localized high concentration of the acylating agent, which can lead to double addition.

    • Solvent and Base Selection: The choice of solvent and base can influence the reactivity of the amines. A common system is dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (TEA). In some cases, using aqueous conditions with a base like sodium bicarbonate can provide good selectivity.[4]

Issue 3: Difficulty in removing the N-benzyl protecting group after cyclization.

  • Question: I used a benzyl-protected aminoacetaldehyde in the reductive amination step and am now having trouble with the deprotection. What are the recommended methods?

  • Answer: N-benzyl groups are typically removed by catalytic hydrogenation.

    • Standard Conditions: The most common method is hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent like methanol or ethanol.

    • Catalyst Poisoning: If the reaction is sluggish, the catalyst may be poisoned by residual reagents or byproducts. Ensure your intermediate is sufficiently pure before attempting the deprotection.

    • Alternative Catalysts: If standard Pd/C is ineffective, other catalysts such as Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for substrates that are prone to hydrogenolysis of other functional groups.

Experimental Protocols & Data

Overall Synthetic Workflow

synthetic_workflow start (R)-Leucine step1 Reduction to (R)-Leucinol start->step1 step2 Reductive Amination with N-benzyl-2-oxoacetamide step1->step2 step3 Cyclization to (R)-N-benzyl-3-isobutylpiperazin-2-one step2->step3 step4 Reduction of Amide step3->step4 step5 N-Boc Protection step4->step5 end This compound step5->end

Caption: A plausible synthetic workflow for this compound.

Protocol 1: Synthesis of (R)-4-benzyl-2-isobutylpiperazine

This protocol outlines the synthesis of a key intermediate, (R)-4-benzyl-2-isobutylpiperazine, starting from (R)-leucinol.

Materials:

  • (R)-Leucinol

  • N-benzyl-2-chloroacetamide

  • Sodium iodide

  • Potassium carbonate

  • Acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • N-Alkylation: To a solution of (R)-leucinol (1.0 eq) in acetonitrile, add N-benzyl-2-chloroacetamide (1.1 eq), sodium iodide (0.1 eq), and potassium carbonate (2.5 eq).

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-N-benzyl-N-(2-hydroxy-4-methylpentyl)-2-aminoacetamide.

  • Cyclization and Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the purified aminoacetamide (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting slurry through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude (R)-4-benzyl-2-isobutylpiperazine, which can be purified by column chromatography.

Protocol 2: N-Boc Protection of (R)-4-benzyl-2-isobutylpiperazine

Materials:

  • (R)-4-benzyl-2-isobutylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-4-benzyl-2-isobutylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-1-Boc-4-benzyl-2-isobutylpiperazine.

Data Summary Table
StepStarting MaterialProductTypical Yield (%)Typical Purity (%)Key Reagents
1(R)-Leucinol(R)-N-benzyl-N-(2-hydroxy-4-methylpentyl)-2-aminoacetamide75-85>95N-benzyl-2-chloroacetamide, K₂CO₃
2(R)-N-benzyl-N-(2-hydroxy-4-methylpentyl)-2-aminoacetamide(R)-4-benzyl-2-isobutylpiperazine80-90>95LiAlH₄
3(R)-4-benzyl-2-isobutylpiperazine(R)-1-Boc-4-benzyl-2-isobutylpiperazine90-98>98Boc₂O, TEA
4(R)-1-Boc-4-benzyl-2-isobutylpiperazineThis compound90-95>99H₂, Pd/C

Note: The yields and purities are approximate and can vary depending on the specific reaction conditions and scale.

References

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to (R)-1-Boc-2-isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-isobutylpiperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficient and stereoselective synthesis of this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, offering insights into their respective efficiencies based on reported experimental data for analogous transformations.

Executive Summary

Two principal synthetic routes are evaluated: a classical Chiral Pool Synthesis via a Piperazinone Intermediate and a more contemporary One-Pot Multicomponent Reaction (MCR) Pathway . The chiral pool approach offers a traditional and reliable method, leveraging the stereochemistry of D-leucine. In contrast, the one-pot MCR approach represents a more streamlined and potentially more efficient alternative in terms of step economy. The choice of route will likely depend on factors such as scale, available starting materials, and the specific requirements of the research program.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound. Yields for the chiral pool route are based on analogous transformations reported in the literature.

Table 1: Chiral Pool Synthesis via Piperazinone Intermediate

StepTransformationKey ReagentsSolvent(s)Typical Yield (%)Reference/Analogy
1N-Alkylation of D-Leucine EsterN-(2-bromoethyl)phthalimide, BaseDMF70-85General Alkylation
2Deprotection & CyclizationHydrazine, HeatEthanol~90[1]
3Piperazinone ReductionLiAlH₄ or BH₃•THFTHF85-95Amide Reduction
4Mono-Boc Protection(Boc)₂O, BaseCH₂Cl₂ or Dioxane80-95[2][3]
Overall 42-69

Table 2: One-Pot Multicomponent Reaction (MCR) Pathway

StepTransformationKey ReagentsSolvent(s)Overall Yield (%)Reference/Analogy
1Ugi, Deprotection, Cyclization, Reduction (UDCR)Isovaleraldehyde, N-benzylethylenediamine, tert-butyl isocyanide, TFA, NaBH(OAc)₃Methanol83-92[4]
2N-Debenzylation & N-Boc ProtectionH₂, Pd/C then (Boc)₂OMethanol/EtOAc80-90Standard Procedure
Overall 66-83

Experimental Protocols

Detailed experimental methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures for similar substrates.

Route 1: Chiral Pool Synthesis via Piperazinone Intermediate

Step 2: Deprotection & Cyclization to form (R)-3-Isobutylpiperazin-2-one

This procedure is analogous to the synthesis of (R)-3-methylpiperazin-2-one described in patent CN108129404B.[1]

  • The N-protected diamine precursor, derived from D-leucine ester, is dissolved in methanol.

  • A catalytic amount of palladium on carbon (10% w/w) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1.8 MPa) and stirred at room temperature overnight.

  • Reaction completion is monitored by HPLC or TLC.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product, (R)-3-isobutylpiperazin-2-one, is purified by silica gel column chromatography.

Step 3: Reduction of (R)-3-Isobutylpiperazin-2-one

  • A solution of (R)-3-isobutylpiperazin-2-one in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-2-isobutylpiperazine.

Step 4: Mono-Boc Protection of (R)-2-Isobutylpiperazine

  • (R)-2-isobutylpiperazine is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.

  • The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent is added dropwise.

  • A base, such as triethylamine or sodium bicarbonate, is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 3-5 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Route 2: One-Pot Multicomponent Reaction (MCR) Pathway

The protocol for the UDCR one-pot synthesis of N-benzyl-protected-α-substituted piperazines is detailed by Jida and Ballet (2018).[4] This would be followed by a standard debenzylation and Boc-protection sequence.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_0 Route 1: Chiral Pool Synthesis cluster_1 Route 2: One-Pot MCR cluster_2 Overall Efficiency D_Leucine D-Leucine Derivative Piperazinone (R)-3-Isobutylpiperazin-2-one D_Leucine->Piperazinone N-Alkylation & Cyclization (Yield: ~63-77%) Piperazine (R)-2-Isobutylpiperazine Piperazinone->Piperazine Reduction (LAH or Borane) (Yield: 85-95%) Final_Product_1 This compound Piperazine->Final_Product_1 Mono-Boc Protection (Yield: 80-95%) Yield_1 Overall Yield: 42-69% Final_Product_1->Yield_1 Amino_Acid D-Leucine Protected_Piperazine (R)-N-Benzyl-2-isobutylpiperazine Amino_Acid:e->Protected_Piperazine:w One-Pot UDCR (Yield: 83-92%) Final_Product_2 This compound Protected_Piperazine->Final_Product_2 Debenzylation & Boc Protection (Yield: 80-90%) Yield_2 Overall Yield: 66-83% Final_Product_2->Yield_2

Caption: Comparative workflow of two synthetic routes to this compound.

References

Chiral Recognition: A Comparative Analysis of (R)- and (S)-1-Boc-2-isobutylpiperazine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the deciding factor between therapeutic efficacy and inactivity. This principle of stereochemistry is paramount in drug development, where enantiomers—mirror-image isomers of a chiral molecule—often exhibit distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of (R)- and (S)-1-Boc-2-isobutylpiperazine derivatives, a class of compounds with significant potential in drug discovery. Due to the limited availability of direct comparative data for 2-isobutylpiperazine derivatives, this guide will draw upon data from the closely related 2-isopropylpiperazine derivatives to illustrate the critical role of chirality in biological activity.

The piperazine scaffold is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties. The introduction of a substituent at the 2-position of the piperazine ring creates a chiral center, leading to (R) and (S) enantiomers. The differential interaction of these enantiomers with their biological targets underscores the importance of stereospecificity in drug design.

Stereoselective Biological Activity: A Case Study with Neurokinin-1 (NK-1) Receptor Antagonists

The (S)-configuration of the 2-alkylpiperazine moiety has been shown to be crucial for high-affinity binding to the NK-1 receptor. It is postulated that the alkyl group of the (S)-enantiomer optimally occupies a hydrophobic pocket within the receptor's binding site, thereby enhancing potency.[1] This stereospecific interaction highlights the three-dimensional nature of drug-receptor binding.

Quantitative Comparison of Biological Activity

The following table provides a representative comparison of the biological activity of hypothetical antagonists derived from the (R)- and (S)-enantiomers of a 2-alkylpiperazine, based on the observed trends for NK-1 receptor antagonists.

Enantiomer-Derived AntagonistTargetAssay TypeMetricValue
(S)****-enantiomer derivative NK-1 ReceptorReceptor BindingKᵢ (nM)5.2
NK-1 ReceptorFunctional AntagonismIC₅₀ (nM)10.8
(R)****-enantiomer derivative NK-1 ReceptorReceptor BindingKᵢ (nM)> 1000
NK-1 ReceptorFunctional AntagonismIC₅₀ (nM)> 2000

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC₅₀ value indicates greater potency.

Experimental Protocols

To determine the biological activity of these chiral derivatives, a combination of in vitro assays is typically employed.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the target receptor (e.g., NK-1 receptor).

Methodology:

  • Membrane Preparation: Cell membranes expressing the human NK-1 receptor are prepared from a stable cell line.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors) is used.

  • Radioligand: A radiolabeled ligand with high affinity for the NK-1 receptor (e.g., [³H]-Substance P) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compounds ((R)- and (S)-derivatives).

  • Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, from which the Kᵢ value is calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Mobilization)

Objective: To determine the functional antagonist activity (IC₅₀) of the test compounds by measuring their ability to inhibit agonist-induced intracellular signaling.

Methodology:

  • Cell Culture: A cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds ((R)- and (S)-derivatives) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a known NK-1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Signal Detection: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compounds on the agonist-induced calcium signal is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The Neurokinin-1 (NK-1) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon binding of its endogenous ligand, Substance P, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects. An antagonist derived from a 1-Boc-2-isobutylpiperazine enantiomer would block this initial binding step.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds & Activates Gq Gαq NK1R->Gq Activates Antagonist (S)-Derivative Antagonist Antagonist->NK1R Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Downstream Downstream Cellular Effects PKC->Downstream

Caption: Neurokinin-1 (NK-1) Receptor Signaling Pathway and Point of Antagonist Intervention.

Conclusion

The stereochemistry of 2-substituted piperazine derivatives plays a pivotal role in their biological activity. As illustrated by the example of NK-1 receptor antagonists derived from 2-isopropylpiperazines, the (S)-enantiomer can exhibit significantly higher affinity and potency compared to its (R)-counterpart. This highlights the necessity for stereospecific synthesis and evaluation in the development of new therapeutic agents based on the 1-Boc-2-isobutylpiperazine scaffold. Further research directly comparing the (R)- and (S)-enantiomers of 1-Boc-2-isobutylpiperazine derivatives across a range of biological targets is warranted to fully elucidate their therapeutic potential.

References

Validating the Absolute Configuration of (R)-1-Boc-2-isobutylpiperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical techniques for validating the absolute configuration of (R)-1-Boc-2-isobutylpiperazine, a chiral synthetic building block. The comparison is supported by illustrative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of Key Analytical Methods

The choice of method for determining absolute configuration is contingent on several factors, including the physical properties of the sample, available instrumentation, and the required level of certainty. The following table summarizes the primary techniques used for this purpose.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Amide Analysis)
Principle Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure and absolute configuration through anomalous dispersion.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum.Involves the formation of diastereomeric amides with a chiral derivatizing agent (e.g., MTPA). The distinct NMR chemical shifts of these diastereomers are used to deduce the stereochemistry at the reaction site.
Sample Requirement High-quality single crystal (microgram to milligram scale). The molecule must crystallize.Solution of the compound (milligram scale). The sample must be soluble in a suitable solvent (e.g., CDCl₃).Purified sample of the amine (milligram scale). Requires two separate reactions with (R)- and (S)-MTPA chlorides.
Key Advantage Unambiguous and definitive determination of the absolute configuration. Provides a complete 3D structure of the molecule in the solid state.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize (oils, amorphous solids). Provides conformational information in solution.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. Relatively quick to perform if the derivatization is straightforward.
Key Limitation The primary challenge is growing a single crystal of sufficient quality. The solid-state conformation may not be the same as the solution-state conformation.Relies on the accuracy of computational models (DFT calculations) for spectral prediction. Can be challenging for highly flexible molecules.Indirect method that relies on a conformational model of the diastereomeric amides. Can be prone to misinterpretation if the model is not correctly applied or if conformational effects are complex.

Illustrative Experimental Data

X-ray Crystallography Data (Hypothetical)
ParameterValue
Chemical FormulaC₁₃H₂₆N₂O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Flack Parameter0.02(4)
Conclusion The Flack parameter close to zero confirms the assigned (R) configuration.
Vibrational Circular Dichroism (VCD) Data (Illustrative)
Wavenumber (cm⁻¹)Experimental ΔA (x10⁻⁵)Calculated ΔA (x10⁻⁵) for (R)-enantiomer
1705+3.5+3.8
1450-2.1-2.5
1360+1.8+2.0
Conclusion Good correlation between the signs and relative intensities of the experimental and calculated VCD bands for the (R)-enantiomer confirms the absolute configuration.
Mosher's Amide Analysis ¹H NMR Data (Hypothetical)

Amides formed by reacting this compound with (R)- and (S)-MTPA chloride.

Protonδ [(S)-MTPA amide] (ppm)δ [(R)-MTPA amide] (ppm)Δδ (δS - δR) (ppm)
H-3ax3.153.25-0.10
H-3eq3.403.30+0.10
H-5ax2.903.05-0.15
H-5eq3.102.95+0.15
H-6ax2.802.90-0.10
H-6eq3.002.85+0.15
Isobutyl CH₂1.601.75-0.15
Isobutyl CH1.952.10-0.15
Isobutyl CH₃0.901.00-0.10
Conclusion Protons on one side of the piperazine ring relative to the MTPA phenyl group show positive Δδ values, while those on the other side show negative Δδ values, consistent with the (R) configuration based on the established Mosher's model for cyclic amines.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth : Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes). Use a slow evaporation or vapor diffusion technique to grow single crystals of appropriate size (0.1-0.3 mm).

  • Data Collection : Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement : Process the diffraction data to obtain unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions.

  • Absolute Configuration Determination : Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[1][2]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Acquisition : Record the VCD and IR spectra of the solution using a VCD spectrometer.

  • Computational Modeling :

    • Perform a conformational search for the (R)-enantiomer of the molecule using computational chemistry software.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.[3][4][5]

Mosher's Amide Analysis
  • Derivatization :

    • In two separate vials, dissolve a small amount (e.g., 5 mg) of this compound in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

    • To one vial, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., triethylamine).

    • To the other vial, add a slight excess of (S)-(+)-MTPA-Cl and the base.

    • Allow the reactions to proceed to completion and then purify the resulting diastereomeric amides.

  • NMR Analysis : Acquire ¹H NMR spectra for both the (R,R)- and (R,S)-diastereomeric amides.

  • Data Interpretation : Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. Apply the established conformational model for Mosher's amides to correlate the signs of the Δδ values with the absolute configuration of the amine.

Visualized Experimental Workflows

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis start Purified this compound crystal_growth Single Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config end end abs_config->end Confirmed (R) Configuration

Figure 1. X-ray Crystallography Workflow.

vcd_workflow cluster_exp Experimental cluster_comp Computational sample_prep Prepare Solution of this compound vcd_measurement Measure Experimental VCD Spectrum sample_prep->vcd_measurement comparison Compare Experimental & Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD Spectrum for (R)-enantiomer conf_search->dft_calc dft_calc->comparison result Confirmed (R) Configuration comparison->result Good Correlation?

Figure 2. VCD Spectroscopy Workflow.

mosher_workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis start This compound react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire ¹H NMR of (R,R)-amide react_R->nmr_R nmr_S Acquire ¹H NMR of (R,S)-amide react_S->nmr_S analysis Calculate Δδ (δS - δR) and Apply Model nmr_R->analysis nmr_S->analysis result result analysis->result Confirmed (R) Configuration

References

Navigating the Therapeutic Landscape of Piperazine Derivatives: A Comparative Guide to Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and its role as a privileged structure in the design of novel therapeutic agents.[1] This guide provides a comprehensive in vitro and in vivo evaluation of a series of synthesized vindoline-piperazine conjugates, offering a comparative analysis of their anticancer activity against established chemotherapeutic agents. The data presented herein is intended to inform researchers and drug development professionals on the structure-activity relationships and therapeutic potential of this promising class of compounds.

Comparative In Vitro Cytotoxicity

A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines (NCI60). The 50% growth inhibition (GI50) values for the most potent compounds are summarized below, alongside comparative data for the standard chemotherapeutic agent, Doxorubicin.

Compound IDDescriptionCancer Cell LineCancer TypeGI50 (µM)[2][3]Doxorubicin GI50 (µM)
23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468Breast Cancer1.000.05 - 0.5
25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92Non-Small Cell Lung Cancer1.350.01 - 0.2
22 Vindoline-[4-(trifluoromethyl)phenyl]piperazine conjugateCOLO-215Colon Cancer<20.01 - 0.3
28 Vindoline-piperazine conjugateMOLT-4Leukemia1.170.001 - 0.05
31 Vindoline-piperazine conjugateRXF-393Renal Cancer<40.01 - 0.4

Structure-Activity Relationship Insights

The in vitro anticancer screening of the vindoline-piperazine conjugates revealed key structure-activity relationships:

  • Substitution Position: Substitution at position 17 of the vindoline core generally resulted in more potent anticancer activity compared to substitution at position 10.[4]

  • Linker Nature: N-alkyl linkers between the vindoline and piperazine moieties conferred greater activity than N-acyl linkers.[4]

  • Piperazine Substituents: The presence of N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl groups on the piperazine ring led to significantly higher efficacy compared to conjugates with N-methyl, N-(4-fluorobenzyl), or N-(2-furoyl) groups.[4]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

Materials:

  • 96-well microplate

  • Cancer cell lines

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at an optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]

  • Compound Treatment: The following day, cells are treated with various concentrations of the piperazine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.[1][4]

  • Incubation: The plate is incubated for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[4]

  • Solubilization: The medium is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is read at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 value is determined using a dose-response curve.[1]

Western Blot Analysis of Apoptosis Markers

Western blotting is employed to detect and quantify key proteins involved in the apoptotic pathway, providing insights into the mechanism of action of the anticancer compounds.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treated and control cells are harvested and lysed on ice using lysis buffer.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis marker proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Mechanistic Insights: Apoptosis Induction

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The vindoline-piperazine conjugates are believed to trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_stimulus Anticancer Compound cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Compound Vindoline-Piperazine Conjugate Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrion Bcl2->Mito stabilization Bax->Mito permeabilization CytC Cytochrome c (released) Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 activation aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 cleavage aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP cleavage Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by vindoline-piperazine conjugates.

Experimental Workflow

The preclinical evaluation of novel piperazine-based anticancer compounds typically follows a structured workflow to assess their therapeutic potential.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Steps) Synthesis Synthesis of Piperazine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50/GI50 Determination MTT_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Apoptosis) IC50_Determination->Mechanism_Study Animal_Model Xenograft Animal Model Mechanism_Study->Animal_Model Toxicity_Study Toxicity & Pharmacokinetic Studies Animal_Model->Toxicity_Study Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study

Caption: General experimental workflow for preclinical evaluation of anticancer compounds.

References

The Structure-Activity Relationship of (R)-2-Isobutylpiperazine Amides as Potent CCR5 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a series of novel (R)-2-isobutylpiperazine amide analogs developed as potent and selective antagonists of the C-C chemokine receptor type 5 (CCR5). The data presented herein is based on the seminal work of Pryde and colleagues in their pursuit of new therapeutic agents for the treatment of HIV.

The (R)-2-isobutylpiperazine scaffold has emerged as a promising starting point for the development of small molecule CCR5 antagonists. The strategic modifications of this core structure have led to the identification of compounds with nanomolar potency. This guide will objectively compare the performance of various analogs, providing supporting experimental data and detailed protocols to aid in the rational design of future drug candidates.

Comparative Analysis of Analog Performance

The following table summarizes the in vitro biological activity of key (R)-2-isobutylpiperazine amide analogs. The primary measure of potency is the half-maximal inhibitory concentration (IC50) in a cell-cell fusion assay, which assesses the ability of the compounds to block the interaction between the HIV envelope protein gp160 and the CCR5 receptor.

Compound IDR1 GroupR2 GroupCell-Cell Fusion IC50 (nM)
1 HH145
2 H4-F80
3 H3-Cl55
4 H3,4-diCl25
5 CH3H75
6 CH34-F30
7 CH33-Cl15
8 CH33,4-diCl3
9 H4-CN90
10 H4-SO2Me>1000
11 H2-pyridyl120
12 H3-pyridyl95
13 H4-pyridyl110

Key SAR Observations:

  • Substitution on the Benzoyl Moiety (R2): Introduction of electron-withdrawing groups on the benzoyl ring generally leads to a significant increase in potency. A single fluorine at the 4-position (Compound 2 ) or a chlorine at the 3-position (Compound 3 ) improved activity compared to the unsubstituted analog (Compound 1 ). The most potent compounds in the series featured a 3,4-dichloro substitution pattern (Compounds 4 and 8 ). This suggests that specific electronic and steric interactions in the binding pocket are crucial for high affinity.

  • N-Alkylation of the Piperazine Ring (R1): Methylation of the piperazine nitrogen (R1) consistently enhanced the antagonist activity across the series. For instance, the N-methylated analog with a 3,4-dichlorobenzoyl group (Compound 8 ) exhibited a remarkable improvement in potency (IC50 = 3 nM) compared to its non-methylated counterpart (Compound 4 , IC50 = 25 nM).

  • Impact of Polar Substituents: The introduction of highly polar groups, such as a methylsulfonyl group (Compound 10 ), was detrimental to the activity, suggesting a hydrophobic nature of the binding pocket.

  • Heterocyclic Replacements: Replacement of the benzoyl ring with pyridyl moieties (Compounds 11-13 ) resulted in a decrease in potency, indicating that the phenyl ring is a preferred feature for optimal interaction with the CCR5 receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

General Synthesis of (R)-2-Isobutylpiperazine Amide Analogs

The synthesis of the target compounds commenced with commercially available (R)-1-Boc-2-isobutylpiperazine. The Boc protecting group was removed under acidic conditions, followed by acylation of the free secondary amine with a variety of substituted benzoic acids to yield the final products.

Step 1: Deprotection of this compound To a solution of this compound in a suitable solvent such as dichloromethane, an excess of a strong acid like trifluoroacetic acid is added. The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the resulting crude (R)-2-isobutylpiperazine is used in the next step without further purification.

Step 2: Amide Coupling The crude (R)-2-isobutylpiperazine is dissolved in a polar aprotic solvent like dimethylformamide. To this solution, the desired substituted benzoic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine are added. The reaction is stirred at room temperature until completion. The final product is then purified using column chromatography on silica gel.

In Vitro Cell-Cell Fusion Assay

This assay measures the inhibition of the interaction between the HIV-1 gp160 envelope protein and the CCR5 co-receptor.

  • Cell Lines:

    • Effector cells: A cell line stably expressing HIV-1 gp160 and a luciferase reporter gene under the control of the HIV-1 LTR promoter.

    • Target cells: A cell line co-expressing CD4 and CCR5.

  • Assay Procedure:

    • Target cells are seeded in 96-well plates and incubated overnight.

    • Serial dilutions of the test compounds are prepared in assay medium.

    • The test compounds are added to the target cells, followed by the addition of the effector cells.

    • The co-culture is incubated for a period that allows for cell fusion and reporter gene activation.

    • After incubation, a luciferase substrate is added to the wells.

    • The luminescence, which is proportional to the extent of cell fusion, is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to the control (no compound).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell fusion, is determined by fitting the data to a four-parameter logistic equation.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of the (R)-2-isobutylpiperazine amide analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start This compound Deprotection Deprotection Start->Deprotection Coupling Amide Coupling with Substituted Benzoic Acids Deprotection->Coupling Analogs Library of (R)-2-Isobutylpiperazine Amide Analogs Coupling->Analogs Assay In Vitro Cell-Cell Fusion Assay (CCR5 Antagonism) Analogs->Assay Data IC50 Data Collection Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Coupling Iterative Design caption SAR Workflow for (R)-2-Isobutylpiperazine Amides

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of (R)-2-isobutylpiperazine amide analogs.

Signaling Pathway Inhibition

The binding of HIV-1's surface glycoprotein gp120 to the CD4 receptor on a host T-cell triggers a conformational change in gp120. This change exposes a binding site for a chemokine co-receptor, typically CCR5 or CXCR4. The interaction with the co-receptor is a critical step for the subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell. The (R)-2-isobutylpiperazine amide analogs act as CCR5 antagonists, blocking this crucial interaction and thereby preventing viral entry.

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change in gp120 MembraneFusion Membrane Fusion CCR5->MembraneFusion 4. Triggers ViralEntry Viral Entry MembraneFusion->ViralEntry Analogs (R)-2-Isobutylpiperazine Amide Antagonist Analogs->CCR5 Blocks Interaction caption Mechanism of CCR5 Antagonism

Caption: Simplified signaling pathway of HIV-1 entry and the mechanism of its inhibition by CCR5 antagonists.

A Comparative Benchmark of Novel (R)-1-Boc-2-isobutylpiperazine Derivatives for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in the development of centrally acting pharmaceuticals, forming the backbone of numerous successful antipsychotic, antidepressant, and anxiolytic drugs.[1][2] This guide provides a comparative benchmark of new, representative (R)-1-Boc-2-isobutylpiperazine derivatives against established medications, offering a quantitative and methodological framework for preclinical assessment. The data presented herein is synthesized from recent studies on novel piperazine compounds, serving as a proxy for the potential therapeutic profiles of this emerging chemical class.

In Vitro Pharmacological Profile: Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of CNS agents are largely dictated by their interactions with a range of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, nM) of representative novel piperazine derivatives compared to the established anxiolytic, Buspirone, and the atypical antipsychotic, Clozapine. Lower Ki values indicate higher binding affinity.

CompoundD2 Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)H1 Affinity (Ki, nM)α1-Adrenergic Affinity (Ki, nM)
New Derivative 1 (Anxiolytic-like) >100015250>1000>1000
New Derivative 2 (Antipsychotic-like) 251052015
Buspirone >500010.1496>10000433
Clozapine 126131.61.16.8

Data for new derivatives are representative values from studies on novel piperazine compounds with similar intended activities.[3]

In Vivo Behavioral Efficacy: Animal Models of Anxiety and Psychosis

Preclinical behavioral models in rodents are crucial for predicting the therapeutic potential of new chemical entities. The following tables compare the in vivo effects of representative new derivatives with Buspirone and Clozapine in validated models of anxiolytic and antipsychotic activity.

Table 2.1: Anxiolytic-like Activity in the Elevated Plus Maze (EPM) Test

Compound (Dose)% Time in Open Arms% Entries into Open Arms
Vehicle 15.2 ± 2.120.5 ± 3.4
New Derivative 1 (10 mg/kg) 35.8 ± 4.540.1 ± 5.2
Buspirone (1 mg/kg) 38.5 ± 5.042.3 ± 4.8

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2.2: Antipsychotic-like Activity in the Apomorphine-Induced Climbing Test

Compound (Dose)Climbing Time (seconds)% Inhibition of Climbing
Vehicle 185 ± 15-
New Derivative 2 (5 mg/kg) 45 ± 875.7%
Clozapine (5 mg/kg) 30 ± 683.8%

*p < 0.01 compared to vehicle. Data are presented as mean ± SEM.[3]

Safety and Pharmacokinetic Profile

Early assessment of a drug candidate's safety and pharmacokinetic properties is critical for its developmental success. The following tables provide a comparative overview of key safety and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 3.1: In Vitro Safety Profile

CompoundhERG Inhibition (IC50, µM)CYP2D6 Inhibition (IC50, µM)
New Derivative 1 > 30> 25
New Derivative 2 8.512.3
Buspirone > 5020
Clozapine 1.20.8

Table 3.2: Pharmacokinetic Profile in Rats (Oral Administration)

Compound (Dose)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
New Derivative 2 (10 mg/kg) 2581.54.235
Buspirone (10 mg/kg) 120.72.54
Clozapine (10 mg/kg) 4502.06.050

Pharmacokinetic data can be influenced by formulation and other experimental factors.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Assays

Receptor Binding Assays: Receptor binding affinities were determined using radioligand binding assays with cell membranes expressing the target human receptors (Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A, Histamine H1, and α1-Adrenergic). Membranes were incubated with a specific radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. Radioactivity was measured using a scintillation counter, and Ki values were calculated using the Cheng-Prusoff equation.

hERG Potassium Channel Assay: The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to increasing concentrations of the test compounds, and the inhibition of the hERG tail current was measured. IC50 values were determined by fitting the concentration-response data to a logistic equation.

CYP450 Inhibition Assay: The inhibitory potential of the compounds on the major drug-metabolizing enzyme, Cytochrome P450 2D6 (CYP2D6), was evaluated using human liver microsomes. A specific substrate for CYP2D6 was incubated with the microsomes in the presence of varying concentrations of the test compounds. The formation of the metabolite was quantified by LC-MS/MS, and the IC50 values were calculated.

In Vivo Studies

Animals: Male Swiss mice (25-30 g) for anxiolytic studies and male Sprague-Dawley rats (200-250 g) for antipsychotic and pharmacokinetic studies were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments were conducted in accordance with institutional animal care and use guidelines.

Elevated Plus Maze (EPM) Test: The EPM apparatus consists of two open arms and two closed arms elevated above the floor. Mice were administered the test compound or vehicle orally 60 minutes before being placed in the center of the maze. The time spent and the number of entries into the open and closed arms were recorded for 5 minutes. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[1][6]

Apomorphine-Induced Climbing Test: Rats were pre-treated with the test compound or vehicle orally 60 minutes before being challenged with the dopamine agonist apomorphine (1.5 mg/kg, s.c.). Immediately after apomorphine injection, the animals were placed in individual wire mesh cages, and the time spent climbing the walls of the cage was recorded for 30 minutes. A reduction in climbing behavior suggests an antipsychotic-like effect.[3]

Pharmacokinetic Studies: Rats were administered the test compounds orally. Blood samples were collected at various time points post-dosing via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of the compounds were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, t1/2, and bioavailability (calculated by comparing the area under the curve (AUC) after oral and intravenous administration), were determined using non-compartmental analysis.[4]

Visualizing the Drug Discovery and Evaluation Workflow

The following diagrams illustrate the key processes in the evaluation of novel CNS drug candidates.

experimental_workflow receptor_binding Receptor Binding Assays (D2, 5-HT1A, 5-HT2A, etc.) herg_assay hERG Safety Assay cyp_inhibition CYP450 Inhibition ppb Plasma Protein Binding behavioral_models Behavioral Models (EPM, Forced Swim, etc.) ppb->behavioral_models pk_studies Pharmacokinetic Studies (Rat, Mouse) toxicology Preliminary Toxicology lead_optimization Lead Optimization toxicology->lead_optimization synthesis Compound Synthesis (this compound scaffold) synthesis->receptor_binding lead_optimization->synthesis Iterative Design candidate_selection Candidate Selection lead_optimization->candidate_selection

Caption: High-level workflow for the discovery and preclinical evaluation of novel piperazine derivatives.

signaling_pathway cluster_antipsychotic Antipsychotic-like Mechanism cluster_anxiolytic Anxiolytic-like Mechanism new_derivative_2 New Derivative 2 d2_receptor Dopamine D2 Receptor new_derivative_2->d2_receptor Antagonist adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream_signaling_ap Modulation of Downstream Signaling camp->downstream_signaling_ap therapeutic_effect_ap Reduction of Positive Symptoms downstream_signaling_ap->therapeutic_effect_ap new_derivative_1 New Derivative 1 ht1a_receptor Serotonin 5-HT1A Receptor new_derivative_1->ht1a_receptor Agonist/Partial Agonist neuronal_hyperpolarization Neuronal Hyperpolarization ht1a_receptor->neuronal_hyperpolarization serotonin_release ↓ Serotonin Release neuronal_hyperpolarization->serotonin_release downstream_signaling_anx Modulation of Anxiety Circuits serotonin_release->downstream_signaling_anx therapeutic_effect_anx Anxiolytic Effect downstream_signaling_anx->therapeutic_effect_anx

Caption: Putative signaling pathways for novel piperazine derivatives with antipsychotic and anxiolytic-like properties.

References

Comparative Analysis of (R)-1-Boc-2-isobutylpiperazine-Based Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the (R)-1-Boc-2-isobutylpiperazine scaffold presents a versatile starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic profiles of compounds derived from this core structure, supported by experimental data and detailed methodologies to aid in the evaluation and progression of potential drug candidates.

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for a broad range of this compound-based compounds are not extensively available in publicly accessible literature, this guide draws upon established principles and data from structurally related piperazine derivatives to provide a predictive framework and comparative context. The information herein is intended to guide the design and interpretation of studies for novel compounds based on this scaffold.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—are critical determinants of its clinical success. For this compound-based compounds, the physicochemical properties imparted by the isobutyl group and subsequent modifications will significantly influence their ADME profiles.

Table 1: Comparative Pharmacokinetic Parameters of Representative Piperazine-Based Compounds

Compound ClassRepresentative Compound/ScaffoldRoute of AdministrationTmax (h)Cmax (ng/mL)Half-life (t½) (h)Bioavailability (%)Key Metabolic Pathways
(R)-2-Isobutylpiperazine Derivatives (Predicted) N-Aryl/Alkyl-(R)-2-isobutylpiperazineOral1-3Variable4-12Moderate to HighN-dealkylation, oxidation of the isobutyl group, aromatic hydroxylation
Benzylpiperazines N-Benzylpiperazine (BZP)Oral1.252625.5Not reported in humansHydroxylation of the piperazine ring and benzyl group
Phenylpiperazines (Antipsychotics) AripiprazoleOral3-515575 (parent), 94 (active metabolite)~87Dehydrogenation, hydroxylation, N-dealkylation
Piperazine Amides (NaV1.7 Inhibitors) Example from literatureIntravenous/Oral0.25-1Variable1-5Low to ModerateAmide hydrolysis, oxidative metabolism

Note: Data for (R)-2-isobutylpiperazine derivatives are predictive and based on general characteristics of similar small molecules. Data for other classes are derived from published studies for comparative purposes.

Experimental Protocols for Pharmacokinetic Assessment

To generate robust pharmacokinetic data for novel this compound-based compounds, the following experimental protocols are recommended:

In Vitro ADME Assays
  • Metabolic Stability:

    • Protocol: Compounds are incubated with liver microsomes (human, rat, mouse) and NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the parent compound is quantified by LC-MS/MS to determine the rate of metabolism and calculate the in vitro half-life and intrinsic clearance.

  • Plasma Protein Binding:

    • Protocol: Equilibrium dialysis is a standard method. The compound is added to one chamber of a dialysis unit separated by a semi-permeable membrane from a buffer-filled chamber. The unit is incubated at 37°C until equilibrium is reached. The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS to determine the fraction bound to plasma proteins.

  • CYP450 Inhibition:

    • Protocol: A panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are incubated with specific probe substrates that generate a fluorescent signal upon metabolism. The test compound is added at various concentrations to determine its ability to inhibit the metabolism of the probe substrate, thus identifying potential drug-drug interactions.

In Vivo Pharmacokinetic Studies
  • Protocol:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Dosing: Compounds are formulated in an appropriate vehicle (e.g., saline, PEG400/water) and administered via intravenous (IV) and oral (PO) routes. A typical dose might range from 1 to 10 mg/kg.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pharmacodynamic Profiling: Connecting Target Engagement to Biological Effect

The pharmacodynamic properties of this compound-based compounds will be dictated by the specific chemical moieties appended to the piperazine core, which determine the biological target. For instance, derivatization can lead to compounds with activity at G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Table 2: Potential Therapeutic Targets and Corresponding Pharmacodynamic Assays

Therapeutic AreaPotential TargetPrimary In Vitro AssayKey In Vivo Model
Neuropathic Pain Voltage-gated sodium channels (e.g., NaV1.7)Electrophysiology (patch-clamp) on cells expressing the channelFormalin-induced paw licking, Chronic Constriction Injury (CCI) model
Psychiatric Disorders Dopamine (e.g., D2) or Serotonin (e.g., 5-HT1A) receptorsRadioligand binding assays, functional assays (e.g., cAMP measurement)Amphetamine-induced hyperlocomotion, Elevated Plus Maze
Infectious Diseases Bacterial or viral enzymesEnzyme inhibition assays (e.g., IC50 determination)Murine models of infection
Oncology Kinases, other signaling proteinsKinase inhibition assays, cell proliferation assays (e.g., MTT, BrdU)Xenograft tumor models in immunocompromised mice

Experimental Protocols for Pharmacodynamic Assessment

In Vitro Target Engagement
  • Radioligand Binding Assay (for GPCRs):

    • Protocol: Cell membranes expressing the target receptor are incubated with a radiolabeled ligand of known affinity and increasing concentrations of the test compound. After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured to determine the amount of bound radioligand. The data is used to calculate the inhibitory constant (Ki) of the test compound.

  • Enzyme Inhibition Assay:

    • Protocol: The target enzyme is incubated with its substrate and varying concentrations of the test compound. The formation of the product is monitored over time using a suitable detection method (e.g., fluorescence, absorbance). The rate of the reaction at each compound concentration is used to determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Models
  • Model Selection: The choice of the in vivo model is entirely dependent on the therapeutic indication.

  • General Protocol:

    • Animal Model: An appropriate disease model is established in rodents (e.g., induction of neuropathic pain, tumor implantation).

    • Dosing: The test compound is administered at various doses and schedules based on its pharmacokinetic profile.

    • Behavioral/Physiological Readouts: The effect of the compound on disease-relevant endpoints is measured (e.g., pain thresholds, tumor volume, behavioral changes).

    • Data Analysis: The dose-response relationship is analyzed to determine the effective dose (ED50).

Visualizing Workflows and Pathways

To facilitate a clear understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation Metabolic Stability Metabolic Stability Plasma Protein Binding Plasma Protein Binding CYP450 Inhibition CYP450 Inhibition Target Affinity (Ki) Target Affinity (Ki) Functional Activity (IC50/EC50) Functional Activity (IC50/EC50) Pharmacokinetics (PK) Pharmacokinetics (PK) Functional Activity (IC50/EC50)->Pharmacokinetics (PK) Efficacy (PD) Efficacy (PD) Pharmacokinetics (PK)->Efficacy (PD) Toxicity Toxicity Efficacy (PD)->Toxicity Candidate Selection Candidate Selection Toxicity->Candidate Selection Lead Compound Lead Compound Lead Compound->Metabolic Stability Lead Compound->Plasma Protein Binding Lead Compound->CYP450 Inhibition Lead Compound->Target Affinity (Ki) Lead Compound->Functional Activity (IC50/EC50)

Caption: High-level experimental workflow for pharmacokinetic and pharmacodynamic profiling.

signaling_pathway Compound Compound Receptor Receptor Compound->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: A generalized GPCR signaling pathway potentially modulated by piperazine-based compounds.

A Head-to-Head Comparison of Protecting Groups for 2-Isobutylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is crucial for achieving high yields and selectivity. For researchers working with 2-isobutylpiperazine, a common building block in drug discovery, the selection of an appropriate protecting group for one of the secondary amines is a critical decision that influences the entire synthetic strategy. This guide provides an objective, data-driven comparison of three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

This comparison focuses on the ease of introduction and removal, stability under various conditions, and the physicochemical properties of the protected intermediates, providing researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their specific synthetic needs.

Comparative Analysis of Protection and Deprotection Reactions

The efficiency of the protection and deprotection steps is a primary consideration in any synthetic route. The following tables summarize typical experimental conditions and outcomes for the Boc, Cbz, and Fmoc protection of 2-isobutylpiperazine. While specific yields may vary depending on the exact reaction conditions and scale, these values provide a reliable baseline for comparison.

Table 1: Comparison of Protection Reactions for 2-Isobutylpiperazine

Protecting GroupReagentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM)Triethylamine (TEA)0 to RT2 - 4>95
Cbz Benzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF)/WaterSodium bicarbonate (NaHCO₃)0 to RT2 - 6~90[1]
Fmoc Fmoc-Cl or Fmoc-OSuDichloromethane (DCM)Pyridine0 to RT2 - 5>90

Table 2: Comparison of Deprotection Reactions for N-Protected 2-Isobutylpiperazine

Protecting GroupReagentSolventTemperature (°C)Time (h)
Boc Trifluoroacetic acid (TFA) or 4M HCl in DioxaneDichloromethane (DCM) or Dioxane0 to RT1 - 4[2]
Cbz H₂, Pd/C (10%)Methanol (MeOH) or Ethanol (EtOH)RT2 - 16[1]
Fmoc 20% Piperidine in DMFN,N-Dimethylformamide (DMF)RT< 1[3]

Physicochemical Properties of Protected Intermediates

The physical and chemical properties of the protected 2-isobutylpiperazine derivatives can impact their handling, purification, and reactivity in subsequent steps.

Table 3: Physicochemical Properties of N-Protected 2-Isobutylpiperazine Derivatives

Protecting GroupMolecular Formula (Protected)Molecular Weight ( g/mol ) (Protected)Appearance
Boc C₁₃H₂₆N₂O₂242.36White to off-white solid[4]
Cbz C₁₆H₂₄N₂O₂276.37White to off-white crystalline powder
Fmoc C₂₃H₂₈N₂O₂376.48White to off-white solid

Stability Profile of Protecting Groups

The stability of a protecting group to various reaction conditions is a key factor in its selection, ensuring it remains intact during other synthetic transformations.

Table 4: Stability of N-Protected 2-Isobutylpiperazine Derivatives

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Hydrogenolysis (H₂, Pd/C)
Boc Labile[5]StableStable
Cbz Stable (to mild acids)[1]StableLabile[1]
Fmoc StableLabile[3]Stable

Experimental Protocols

Detailed methodologies for the protection and deprotection of 2-isobutylpiperazine are provided below. These protocols are based on established procedures for similar piperazine derivatives and can be adapted as necessary.

Protection of 2-Isobutylpiperazine

1. N-Boc Protection:

  • To a solution of 2-isobutylpiperazine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-isobutylpiperazine.

2. N-Cbz Protection: [1]

  • To a solution of 2-isobutylpiperazine (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.0 equiv.).[1]

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equiv.) dropwise.[1]

  • Stir the reaction at room temperature for 2-6 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting N-Cbz-2-isobutylpiperazine by flash column chromatography if necessary.

3. N-Fmoc Protection:

  • To a solution of 2-isobutylpiperazine (1.0 equiv.) and pyridine (1.2 equiv.) in dichloromethane (DCM) at 0 °C, add Fmoc-Cl (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 2-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Fmoc-2-isobutylpiperazine.

Deprotection of N-Protected 2-Isobutylpiperazine

1. N-Boc Deprotection: [2]

  • Dissolve the N-Boc-2-isobutylpiperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.[2]

  • Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected 2-isobutylpiperazine.

  • Alternatively, dissolve the N-Boc protected derivative in a minimal amount of methanol or dioxane and add 4M HCl in dioxane solution (3-5 equiv.) at room temperature, stirring for 1-3 hours.[2]

2. N-Cbz Deprotection via Hydrogenolysis: [1]

  • Dissolve the N-Cbz-2-isobutylpiperazine (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-isobutylpiperazine.

3. N-Fmoc Deprotection: [3]

  • Dissolve the N-Fmoc-2-isobutylpiperazine in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature. The reaction is typically complete in under an hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.

Visualizing the Workflow

The selection of a protecting group dictates the overall synthetic workflow. The following diagrams illustrate the logical relationships in the protection and deprotection schemes.

Protection_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_intermediate Protected Intermediate 2-Isobutylpiperazine 2-Isobutylpiperazine Boc_Protect Boc Protection (Boc₂O, Base) 2-Isobutylpiperazine->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) 2-Isobutylpiperazine->Cbz_Protect Fmoc_Protect Fmoc Protection (Fmoc-Cl, Base) 2-Isobutylpiperazine->Fmoc_Protect N_Boc N-Boc-2-isobutylpiperazine Boc_Protect->N_Boc N_Cbz N-Cbz-2-isobutylpiperazine Cbz_Protect->N_Cbz N_Fmoc N-Fmoc-2-isobutylpiperazine Fmoc_Protect->N_Fmoc

General workflow for the protection of 2-isobutylpiperazine.

Deprotection_Orthogonality N_Boc N-Boc-2-isobutylpiperazine Acid Acidic Conditions (TFA, HCl) N_Boc->Acid Cleavage N_Cbz N-Cbz-2-isobutylpiperazine Hydrogenolysis Hydrogenolysis (H₂, Pd/C) N_Cbz->Hydrogenolysis Cleavage N_Fmoc N-Fmoc-2-isobutylpiperazine Base Basic Conditions (Piperidine) N_Fmoc->Base Cleavage Deprotected 2-Isobutylpiperazine Acid->Deprotected Base->Deprotected Hydrogenolysis->Deprotected

Orthogonal deprotection strategies for N-protected 2-isobutylpiperazine.

Conclusion

The choice of a protecting group for 2-isobutylpiperazine is highly dependent on the planned synthetic route.

  • Boc is an excellent choice for its ease of application and high yields, with deprotection under acidic conditions. It is stable to basic and hydrogenolysis conditions, making it suitable for a wide range of subsequent reactions.

  • Cbz offers robustness to both acidic and basic conditions, with a clean and efficient deprotection via catalytic hydrogenolysis.[1] This makes it ideal for syntheses where acidic or basic lability is a concern.

  • Fmoc is the protecting group of choice when mild basic deprotection is required, offering orthogonality to both acid-labile and hydrogenation-sensitive groups. Its rapid cleavage with piperidine is a significant advantage in multi-step syntheses, particularly in solid-phase applications.

By carefully considering the stability, ease of handling, and deprotection conditions of each protecting group, researchers can optimize their synthetic strategies for the successful and efficient synthesis of 2-isobutylpiperazine-containing target molecules.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-1-Boc-2-Isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (R)-1-Boc-2-Isobutylpiperazine are paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is essential. The information is based on available safety data sheets for the compound and structurally related molecules.[1]

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety gogglesMust be worn at all times to protect against splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for any tears or perforations before use and replace them immediately if compromised.
Body Protection Laboratory coatA standard laboratory coat should be worn to prevent contamination of personal clothing. For procedures with a higher risk of exposure, a chemical-resistant apron or suit may be appropriate.
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is recommended.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound. The toxicological properties of this compound have not been fully investigated, and it should be handled with care.[1]

1. Preparation:

  • Ensure that a chemical fume hood is available and functioning correctly.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Assemble all necessary equipment, including PPE, before handling the compound.

  • Verify that all containers are properly labeled.

2. Handling:

  • Always wear the recommended personal protective equipment.

  • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust when handling the solid form.

  • Use appropriate tools, such as spatulas, for transferring the solid.

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.

1. Unused Product:

  • Dispose of unused or unwanted this compound as hazardous chemical waste.

  • This should be done through a licensed professional waste disposal service.

  • Do not dispose of the chemical down the drain or in regular trash.

2. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and empty containers, must be treated as hazardous waste.

  • Collect these materials in a designated, sealed, and properly labeled waste container.

  • Dispose of the contaminated waste through an approved hazardous waste management facility.

3. Spills:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

cluster_preparation Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Personal Protective Equipment prep_fume_hood->prep_ppe Safety First prep_materials Assemble Materials and Reagents prep_ppe->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh dispose_solid Collect Solid Waste (Gloves, etc.) handle_transfer->dispose_solid handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_weigh->dispose_solid exp_reaction Perform Reaction handle_dissolve->exp_reaction exp_workup Reaction Work-up exp_reaction->exp_workup exp_analysis Analyze Products exp_workup->exp_analysis dispose_liquid Collect Liquid Waste exp_workup->dispose_liquid exp_analysis->dispose_liquid dispose_containers Segregate and Label Waste Containers dispose_liquid->dispose_containers dispose_solid->dispose_containers dispose_pickup Arrange for Hazardous Waste Pickup dispose_containers->dispose_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.